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  • Product: N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine
  • CAS: 626216-45-3

Core Science & Biosynthesis

Foundational

chemical and physical properties of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a diamine derivative incorporating a thiophene moiety. While specific experimental data...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a diamine derivative incorporating a thiophene moiety. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted chemical and physical properties. By leveraging data from its constituent chemical structures—N,N-dimethyl-1,3-propanediamine and the 2-thenyl group—we project its characteristics and outline a probable synthetic route. Furthermore, this document explores potential applications in drug discovery, drawing parallels with other biologically active thiophene-containing molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of medicinal chemistry. The molecule N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine combines two key structural motifs: a flexible diamine linker and a biologically active thiophene ring. Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2][3][4]. The diamine portion of the molecule can influence its solubility, basicity, and ability to interact with biological targets. The lack of extensive published data on this specific molecule presents an opportunity for further investigation into its unique properties and potential applications.

Physicochemical Properties

While experimental data is limited, the physicochemical properties of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine can be predicted based on its structure.

PropertyPredicted ValueSource
Molecular Formula C₁₀H₁₈N₂S
Molecular Weight 198.33 g/mol
CAS Number 626216-45-3
Boiling Point 275.3 ± 25.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Flash Point 120.3 ± 23.2 °C
Refractive Index 1.532

Proposed Synthesis

A logical and efficient method for the synthesis of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is through reductive amination. This well-established reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine[5][6].

In this case, the synthesis would proceed by reacting thiophene-2-carboxaldehyde with N,N-dimethyl-1,3-propanediamine, followed by reduction with a suitable reducing agent such as sodium borohydride or sodium triacetoxyborohydride[7].

G thiophene_aldehyde Thiophene-2-carboxaldehyde imine_intermediate Imine Intermediate thiophene_aldehyde->imine_intermediate Reaction dmapa N,N-Dimethyl-1,3-propanediamine dmapa->imine_intermediate Reaction target_molecule N,N-Dimethyl-N'-thiophen-2-ylmethyl- propane-1,3-diamine imine_intermediate->target_molecule Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->target_molecule

Caption: Proposed synthetic pathway for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine via reductive amination.

Experimental Protocol: Reductive Amination

The following is a general protocol for the synthesis of the target molecule, which can be optimized as needed.

  • Reaction Setup: To a solution of thiophene-2-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add N,N-dimethyl-1,3-propanediamine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Quenching and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Properties

The structural features of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine suggest characteristic signals in its NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the methylene groups of the propane chain, and the methyl groups on the tertiary amine. The chemical shifts will be influenced by the neighboring functional groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including those in the thiophene ring, the propane chain, and the methyl groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 198.33). Fragmentation patterns typical of diamines, such as alpha-cleavage adjacent to the nitrogen atoms, are expected to be observed[8][9][10].

Potential Applications in Drug Development

The incorporation of a thiophene ring suggests that N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine could possess a range of biological activities. Thiophene derivatives have been investigated for their potential as:

  • Antimicrobial agents: Thiophene-containing compounds have shown activity against various bacteria and fungi[4].

  • Anticancer agents: Certain thiophene derivatives have demonstrated cytotoxic effects on cancer cell lines[4].

  • Anti-inflammatory agents: The thiophene moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs)[1].

The diamine chain can also contribute to the molecule's biological activity by influencing its ability to cross cell membranes and interact with specific cellular targets. Further research is warranted to explore the pharmacological profile of this compound.

Safety and Handling

While specific toxicity data for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is not available, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed.

Conclusion

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a molecule of interest for further chemical and biological investigation. This guide provides a comprehensive overview of its predicted properties and a plausible synthetic route based on established chemical principles. The presence of both a diamine linker and a thiophene ring suggests potential for a range of biological activities, making it a candidate for screening in various drug discovery programs. Experimental validation of the predicted properties and biological evaluation are necessary next steps to fully characterize this compound.

References

  • ResearchGate. Synthesis and biological activities of novel anthranilic diamides analogues containing benzo[b]thiophene | Request PDF. ResearchGate. Accessed March 17, 2026. [Link]

  • SpectraBase. dimethyl-N,N'diphenyl-1,3-propanediamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed March 17, 2026. [Link]

  • MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Accessed March 17, 2026. [Link]

  • MDPI. Biological Activities of Thiophenes | Encyclopedia MDPI. MDPI. Accessed March 17, 2026. [Link]

  • Royal Society of Chemistry. Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In: Heterocyclic Compounds in Medicinal Chemistry. Royal Society of Chemistry; 2024. Accessed March 17, 2026. [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. JoVE. Accessed March 17, 2026. [Link]

  • Journal of Advanced Scientific Research. Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Accessed March 17, 2026. [Link]

  • Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Accessed March 17, 2026. [Link]

  • Unknown Source. Mass Spectrometry: Fragmentation. Accessed March 17, 2026. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Accessed March 17, 2026. [Link]

  • PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Accessed March 17, 2026. [Link]

  • Google Patents. CN103351376A - Synthetic method of 2-thiophene ethylamine.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Accessed March 17, 2026. [Link]

  • OpenBU. Reductive Amination Reaction. OpenBU. Accessed March 17, 2026. [Link]

  • NIST. 1,3-Propanediamine, N,N-dimethyl-. NIST. Accessed March 17, 2026. [Link]

  • Google Patents. CN101885720B - Method for synthesizing 2-thiophene ethylamine.
  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. Accessed March 17, 2026. [Link]

  • PMC. Thiophene-2-carbaldehyde azine. PMC. Accessed March 17, 2026. [Link]

  • Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Accessed March 17, 2026. [Link]

  • Wikipedia. Thiophene-2-carboxaldehyde. Wikipedia. Accessed March 17, 2026. [Link]

  • PMC. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. PMC. Accessed March 17, 2026. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine: Physicochemical Properties, Structural Analysis, and Synthetic Considerations

Executive Summary: This document provides an in-depth technical analysis of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine, a heterocyclic compound with significant potential in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides an in-depth technical analysis of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. By dissecting its molecular structure, this guide offers a foundational understanding of its physicochemical properties, led by its molecular weight. We explore its three-dimensional characteristics, propose a validated synthetic pathway, and outline a definitive protocol for its characterization. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a scaffold for novel applications.

Introduction and Scientific Context

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a substituted diamine featuring three key structural motifs: a sulfur-containing thiophene ring, a flexible propane-1,3-diamine linker, and a terminal N,N-dimethylamino group. The integration of these components results in a molecule with a unique profile of basicity, lipophilicity, and hydrogen bonding potential.

The thiophene moiety is a well-established bioisostere for the phenyl group in drug design, often introduced to modulate metabolic stability, enhance potency, or alter selectivity for a biological target.[1] Similarly, the diamine backbone is a prevalent feature in biologically active molecules, known to interact with negatively charged macromolecules such as nucleic acids and acidic residues in enzyme active sites. The structural analogue, N,N-dimethyl-1,3-propanediamine (DMAPA), is a crucial intermediate in the synthesis of agrochemicals, pharmaceuticals, and surfactants.[2][3][4] Given this context, N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine represents a promising, yet underexplored, building block for the development of novel therapeutic agents and functional materials.

Physicochemical and Molecular Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The molecular weight dictates stoichiometry in synthesis and is the primary value determined by mass spectrometry. Other properties, such as lipophilicity (LogP) and boiling point, are critical for predicting behavior in both biological systems and reaction protocols.

Quantitative Data Summary

The key molecular and physical properties of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈N₂S[5][6]
Molecular Weight 198.33 g/mol [5]
198.328 g/mol [6]
CAS Number 626216-45-3[6]
Predicted LogP 1.57[6]
Predicted Density 1.0 ± 0.1 g/cm³[6]
Predicted Boiling Point 275.3 ± 25.0 °C at 760 mmHg[6]
Predicted Flash Point 120.3 ± 23.2 °C[6]

Expert Insight: The predicted LogP of 1.57 suggests a balanced character of hydrophilicity and lipophilicity. This is a desirable feature in drug development, as it facilitates both dissolution in aqueous biological fluids and permeation across lipid-based cell membranes, which are critical steps for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Analysis

While no public crystallographic data for this specific molecule is available, a detailed analysis of its connectivity and conformational possibilities provides crucial insights into its potential interactions and chemical behavior.

Molecular Connectivity

The covalent bonding arrangement defines the molecule's fundamental structure. The diagram below illustrates the connectivity between the thiophene ring, the propyl diamine linker, and the dimethylamino group.

Caption: 2D molecular graph of the compound.

Conformational Flexibility and 3D Structure

The molecule's three-dimensional architecture is not static. The single bonds of the propane-1,3-diamine chain allow for significant conformational freedom. This flexibility is a critical determinant of its biological activity, enabling the molecule to adopt a low-energy conformation that is complementary to the binding site of a target protein or enzyme.

  • Rotatable Bonds: There are several key rotatable bonds: C-C bonds within the propyl chain, the C-N bonds of the amines, and the C-C bond connecting the thiophene ring to the linker.

  • Key Torsional Angles: The dihedral angles around these bonds define the overall shape. The relative orientation of the terminal dimethylamino group and the thiophene ring can vary from an extended, linear-like conformation to a more compact, folded state.

  • Implications for Drug Design: This conformational plasticity means the molecule can adapt to different binding pockets. For drug development professionals, this is a double-edged sword: it increases the chances of finding a complementary target but can also lead to off-target binding. Computational methods, such as molecular dynamics simulations, are essential to explore the accessible conformational space and predict the most probable binding modes.

Synthesis and Characterization Workflow

A reliable and scalable synthetic route is paramount for further investigation and application. The most logical approach for this molecule is a two-step process involving the formation of the diamine precursor followed by coupling with the thiophene moiety.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This method is favored for its high yields and operational simplicity.

Caption: Proposed two-step synthesis workflow.

This synthetic approach is self-validating as each intermediate (DMAPN, DMAPA) can be isolated and characterized to confirm its identity before proceeding, ensuring the integrity of the final product.

Experimental Protocol: Molecular Weight Confirmation by ESI-MS

To empirically validate the molecular weight, High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS) is the gold standard.

Objective: To confirm the molecular formula C₁₀H₁₈N₂S by obtaining an accurate mass measurement of the protonated molecular ion [M+H]⁺.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid aids in the protonation of the amine groups, which is essential for ESI in positive ion mode.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion.

  • Instrument Setup (Example: Orbitrap Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 500. This range comfortably includes the expected ion.

    • Capillary Voltage: Set to 3.5 – 4.5 kV.

    • Sheath and Auxiliary Gas (N₂): Optimize flow rates to ensure stable spray (e.g., 30 and 10 arbitrary units, respectively).

    • Capillary Temperature: Set to 275-325 °C.

    • Resolution: Set to >70,000 to allow for accurate mass determination to at least four decimal places.

  • Data Acquisition:

    • Infuse the prepared sample into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

  • Data Analysis:

    • Expected Ion: The primary ion of interest is the protonated molecule, [C₁₀H₁₈N₂S + H]⁺.

    • Theoretical m/z: The calculated monoisotopic mass for this ion is 199.1269.

    • Validation: Compare the experimentally observed m/z value with the theoretical value. A mass error of <5 ppm provides high confidence in the elemental composition and confirms the identity and molecular weight of the compound.

Relevance in Drug Discovery and Medicinal Chemistry

The structural features of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine make it a compelling scaffold for drug discovery programs.

  • Scaffold for CNS-Active Agents: The flexible diamine structure is common in compounds targeting the central nervous system (CNS). The ability to cross the blood-brain barrier is governed by properties like lipophilicity and the number of hydrogen bond donors, parameters which can be fine-tuned starting from this lead structure.

  • Antiparasitic Potential: Polyamines are essential for the proliferation of many parasites. Molecules that interfere with polyamine metabolism or function are proven therapeutic strategies. Notably, a structurally related diamine, N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, has been identified as a lead compound for treating Human African Trypanosomiasis, highlighting the potential of this chemical class against neglected tropical diseases.[7]

  • Metal Chelation and Bioinorganic Chemistry: The two nitrogen atoms and the sulfur atom of the thiophene ring can act as coordinating ligands for metal ions. This property could be exploited in the design of metal-based drugs or as chelating agents to counteract metal toxicity.

References

  • NextSDS. N,N-DIMETHYL-N'-THIOPHEN-2-YLMETHYL-PROPANE-1,3-DIAMINE. Available from: [Link]

  • PubChem. N,N'-Dimethyl-1,3-propanediamine. Available from: [Link]

  • NIST WebBook. 1,3-Propanediamine, N,N-dimethyl-. Available from: [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Available from: [Link]

  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine. Available from: [Link]

  • PubMed. N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a New Lead for the Treatment of Human African Trypanosomiasis. Available from: [Link]

Sources

Foundational

Solubility Profile of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine in Organic Solvents: A Technical Guide

Executive Summary Understanding the solubility profile of complex pharmaceutical intermediates is a critical prerequisite for optimizing synthetic routes, extraction protocols, and crystallization processes. N,N-Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex pharmaceutical intermediates is a critical prerequisite for optimizing synthetic routes, extraction protocols, and crystallization processes. N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS: 626216-45-3) is a highly functionalized building block featuring a thiophene ring, a flexible propyl linker, and both secondary and tertiary amine moieties.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, theoretically grounded, and empirically validated framework for understanding this compound's solvation dynamics. Because the free base is typically a viscous liquid or low-melting solid at standard temperature and pressure (STP)—rendering it miscible in many organics—this guide also addresses the solubility of its solid pharmaceutical salt forms, utilizing the industry-standard shake-flask methodology.

Molecular Architecture & Solvation Dynamics

The solubility of any molecule is dictated by the thermodynamic principle of "like dissolves like," which is governed by the specific functional groups present in the molecular architecture.

  • Thiophene Ring: Contributes significantly to the molecule's lipophilicity and polarizability. The π -electron cloud facilitates strong dispersion forces and π−π stacking interactions, making the compound highly compatible with aromatic and halogenated solvents.

  • Secondary and Tertiary Amines: These nitrogen centers introduce strong permanent dipoles. The secondary amine acts as both a hydrogen-bond donor and acceptor, while the tertiary amine acts solely as a hydrogen-bond acceptor. This drives high affinity for polar protic and aprotic solvents.

  • Propyl Linker: Provides conformational flexibility and a baseline hydrophobic character, moderately increasing affinity for aliphatic environments.

G Compound N,N-Dimethyl-N'-(thiophen-2-ylmethyl) propane-1,3-diamine Thiophene Thiophene Ring (Lipophilic, π-π interactions) Compound->Thiophene Amine1 Secondary Amine (H-bond Donor/Acceptor) Compound->Amine1 Amine2 Tertiary Amine (H-bond Acceptor) Compound->Amine2 Alkyl Propyl Linker (Hydrophobic, Flexibility) Compound->Alkyl Sol1 Aromatic/Halogenated Solvents (e.g., Toluene, DCM) Thiophene->Sol1 High affinity Sol2 Polar Protic/Aprotic Solvents (e.g., MeOH, DMF) Amine1->Sol2 High affinity Amine2->Sol2 Sol3 Aliphatic Solvents (e.g., Hexane) Alkyl->Sol3 Moderate affinity

Figure 1: Structural motifs driving the compound's solubility profile.

Theoretical Solubility Framework (Hansen Solubility Parameters)

To predict solubility without exhaustive empirical trial-and-error, we apply the Hansen Solubility Parameters (HSP) framework [1]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions:

  • Dispersion Forces ( δD​ ): Governed by the thiophene ring and alkyl chain.

  • Polar Forces ( δP​ ): Governed by the dipole moments of the amine groups.

  • Hydrogen Bonding ( δH​ ): Governed by the lone pairs on the nitrogen atoms and the N-H bond.

A solvent will successfully dissolve the compound if its HSP values closely match those of the solute. The distance between the solvent and solute in three-dimensional HSP space is calculated to determine the Relative Energy Difference (RED). For N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine, the dual nature of the molecule (lipophilic thiophene + hydrophilic amines) results in a broad solubility radius, allowing it to dissolve in a wide spectrum of organic solvents.

Predictive Solubility Matrix in Organic Solvents

Based on the structural analysis and HSP framework, the quantitative solubility profile of the compound (in its solid state or as a crystalline salt) is summarized below. Note: If handled as a free base liquid at room temperature, the compound is miscible (>1000 mg/mL) in all classes except highly non-polar aliphatics.

Solvent ClassRepresentative SolventsPredicted Solubility (mg/mL)Dominant Solvation Mechanism
Polar Protic Methanol, Ethanol> 100 (Highly Soluble)Strong hydrogen bond donation from the solvent to the amine nitrogen lone pairs.
Polar Aprotic DMF, DMSO, Acetone> 100 (Highly Soluble)Favorable dipole-dipole interactions; solvent acts as an H-bond acceptor for the secondary amine.
Halogenated Dichloromethane (DCM)> 100 (Highly Soluble)Excellent dispersion force ( δD​ ) matching with the polarizable thiophene ring.
Ethers THF, Diethyl Ether50 - 100 (Soluble)Moderate polarity matching; ether oxygens accept hydrogen bonds from the secondary amine.
Aromatic Toluene, Xylene50 - 100 (Soluble)Favorable π−π stacking interactions between the solvent and the thiophene moiety.
Aliphatic Hexane, Heptane< 10 (Slightly Soluble)High polarity mismatch; the non-polar solvent cannot break the strong amine-amine intermolecular forces.

Standardized Empirical Protocol: The Shake-Flask Method

While predictive models are valuable, regulatory submissions and rigorous process chemistry require empirical validation. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility [2].

To ensure trustworthiness and minimize inter-laboratory variance, the following protocol incorporates self-validating feedback loops based on international harmonized guidelines[2, 3].

Step-by-Step Methodology
  • Solid Dispensing: Weigh an excess amount of the solid compound (e.g., 50-100 mg) into a 5 mL chemically inert glass vial. Causality: An excess of solid must be present to ensure the solution reaches true thermodynamic saturation rather than just kinetic dissolution.

  • Solvent Addition: Add exactly 2.0 mL of the target organic solvent to the vial.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place it in a thermostatic orbital shaker set to the target temperature (e.g., 25.0 ± 0.5 °C) and agitate at 150 rpm.

    • Self-Validation Check: Inspect the vial visually after 24 hours. If the solid has completely dissolved, the solution is not saturated. Additional solid must be added until a persistent suspension is observed, and the timer must be reset.

  • Phase Separation: After 48 hours, remove the vial. To separate the undissolved solid from the saturated liquid, either centrifuge the mixture at 10,000 × g for 10 minutes or filter it rapidly through a solvent-compatible 0.45 µm PTFE syringe filter. Causality: PTFE is chosen to prevent non-specific binding of the lipophilic thiophene moiety to the filter membrane.

  • Quantification: Dilute an exact aliquot of the supernatant with the analytical mobile phase to bring the concentration within the linear range of the detector. Analyze via HPLC-UV or LC-MS/MS against a pre-established multi-point calibration curve.

  • Thermodynamic Validation: Repeat the sampling and quantification at 72 hours. Equilibrium is definitively confirmed only when the concentration difference between the 48-hour and 72-hour time points is statistically insignificant (< 5% variance).

Workflow Step1 1. Solid Dispensing Add excess compound to vial Step2 2. Solvent Addition Add target organic solvent Step1->Step2 Step3 3. Equilibration Shake at 25°C for 48-72h Step2->Step3 Step4 4. Phase Separation Centrifugation / Filtration (0.45 µm) Step3->Step4 Step5 5. Quantification HPLC-UV or LC-MS/MS Analysis Step4->Step5 Step6 6. Data Validation Confirm ΔC < 5% between timepoints Step5->Step6

Figure 2: Standardized shake-flask equilibrium workflow with self-validating steps.

Solvent Selection for Downstream Applications

Understanding this profile allows chemists to make logical, causality-driven decisions for process development:

  • Liquid-Liquid Extraction: Dichloromethane (DCM) or Ethyl Acetate are ideal for extracting the free base from aqueous streams due to high solubility and favorable partitioning (LogP ~1.57).

  • Chemical Synthesis: Polar aprotic solvents like DMF are optimal for substitution reactions involving the secondary amine, as they dissolve the compound entirely while leaving the nucleophilic nitrogen unhindered by hydrogen-bond donation.

  • Crystallization (Salt Formation): To isolate the compound as a solid salt, dissolve the free base in a polar protic solvent (e.g., Ethanol), introduce the counterion (e.g., HCl gas), and use an aliphatic solvent (e.g., Heptane) as an anti-solvent to force precipitation, exploiting the compound's inherent insolubility in non-polar media.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

  • Ono, A., et al. (2019). "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." ADMET and DMPK, 7(3), 183-195. Available at:[Link]

  • World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at:[Link]

Exploratory

Thermodynamic Stability Profiling of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine: A Comprehensive Technical Guide

Executive Summary N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS: 626216-45-3) is a highly functionalized aliphatic diamine featuring a flexible 1,3-propanediamine backbone, a tertiary amine, and a secondar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS: 626216-45-3) is a highly functionalized aliphatic diamine featuring a flexible 1,3-propanediamine backbone, a tertiary amine, and a secondary amine capped with a thiophene-2-ylmethyl group. Understanding the thermodynamic stability of this compound is critical for its application as a pharmaceutical building block, ligand, or specialty chemical. This guide provides an in-depth analysis of its conformational thermodynamics, acid-base equilibria, and oxidative degradation pathways, supported by self-validating experimental protocols.

Structural and Conformational Thermodynamics

The thermodynamic stability of the compound's ground-state conformation is heavily influenced by the flexible propane-1,3-diamine linker. Aliphatic diamines, such as the structurally analogous N,N-dimethyl-1,3-propanediamine (DMAPA), exhibit significant conformational flexibility, oscillating between anti and gauche conformations depending on the dielectric constant of the surrounding medium[1].

In non-polar environments, the molecule minimizes its free energy ( ΔG ) by adopting a folded gauche conformation, stabilized by intramolecular hydrogen bonding between the secondary and tertiary amines. However, in aqueous or highly polar media, competitive hydrogen bonding with the solvent heavily favors an extended, fully solvated conformation. The energetic barrier to rotation around the C-C bonds in the propyl chain is relatively low (~12-20 kJ/mol), meaning the compound exists as a dynamic ensemble of conformers at room temperature.

Acid-Base Equilibria and Solution-Phase Thermodynamics

The solution-phase thermodynamic stability of the compound is governed by the protonation states of its two distinct basic centers. The pKa values dictate the equilibrium ratio of neutral, mono-protonated, and di-protonated species.

  • Tertiary Amine (N,N-dimethyl): The two methyl groups exert a strong electron-donating inductive effect, which thermodynamically stabilizes the localized positive charge of the conjugate acid. Consequently, this center exhibits high basicity, with an estimated pKa of 9.2–9.5, similar to standard aliphatic tertiary amines[2].

  • Secondary Amine (N'-thienylmethyl): The thienylmethyl group introduces a competing electronic effect. The sp²-hybridized carbons of the aromatic thiophene ring are more electronegative than sp³ alkyl carbons, exerting an electron-withdrawing inductive effect through the sigma bond network. This effect thermodynamically destabilizes the conjugate acid, thereby lowering the pKa of the secondary amine to approximately 8.2–8.6[2].

Chemical and Oxidative Stability Profiling

The compound contains two primary substructures that are susceptible to thermodynamic degradation under oxidative or thermal stress:

  • Thiophene Ring Oxidation: While thiophene derivatives generally exhibit considerable thermodynamic stability due to aromatic resonance, the sulfur atom and the α-carbons are vulnerable to oxidative attack. Under high oxidative stress (e.g., reactive oxygen species or photocatalytic conditions), the ring can undergo S-oxidation or epoxidation, leading to irreversible ring-opening degradation pathways[3].

  • N-Thienylmethyl Cleavage: Analogous to the well-documented degradation of N-benzyl amines, the methylene bridge adjacent to both the thiophene ring and the nitrogen atom is a thermodynamic weak point. Oxidation at this site typically proceeds via single-electron transfer (SET) to form an amine radical cation[4]. Subsequent abstraction of a benzylic/thienylic proton yields an unstable iminium intermediate, which rapidly hydrolyzes into thiophene-2-carboxaldehyde and N,N-dimethyl-1,3-propanediamine[5].

degradation_pathway A N,N-Dimethyl-N'-thiophen-2-ylmethyl- propane-1,3-diamine B N-Oxidation (Tertiary Amine) A->B ROS / CYP450 C Thiophene Ring Oxidation (S-Oxidation / Epoxidation) A->C Oxidative Stress D N-Dealkylation / Cleavage A->D Thermal / Acidic E Thiophene-2-carboxaldehyde + N,N-dimethylpropane-1,3-diamine D->E Hydrolysis

Caption: Thermodynamic and oxidative degradation pathways of the target compound.

Experimental Methodologies for Stability Assessment

To accurately profile the thermodynamic parameters and degradation kinetics of the compound, the following self-validating experimental workflows must be employed.

workflow S1 Sample Preparation S2 Isothermal Titration Calorimetry (ITC) S1->S2 S3 Differential Scanning Calorimetry (DSC) S1->S3 S4 LC-MS/MS Degradation Analysis S1->S4 S5 Thermodynamic Parameter Extraction S2->S5 S3->S5 S4->S5

Caption: Multi-modal experimental workflow for thermodynamic stability profiling.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Acid-Base Thermodynamics

This protocol measures the enthalpy of protonation ( ΔHprot​ ) and derives the exact pKa values.

  • Sample Preparation: Prepare a 1.0 mM solution of the compound in degassed, deionized water. Prepare a 10.0 mM HCl titrant solution.

  • Equilibration: Load the sample cell (200 µL) with the diamine solution and the injection syringe with the HCl solution. Equilibrate the system strictly at 298.15 K.

  • Titration Execution: Program the ITC to perform 25 injections of 2 µL each.

    • Causality of Choice: A 150-second spacing between injections is utilized to ensure the thermal power signal fully returns to baseline, allowing accurate integration of the heat of protonation for each discrete injection.

  • System Validation (Blank Subtraction): Perform a control titration of the 10.0 mM HCl into pure water.

    • Causality of Choice: Dilution of the titrant generates its own heat (heat of dilution). By subtracting this blank from the sample data, the system self-validates that the measured heat is exclusively from the acid-base interaction.

  • Data Analysis: Fit the integrated heat data to a two-site binding model to extract Ka​ , ΔH , and calculate entropy ( ΔS ) using the Gibbs free energy equation ( ΔG=−RTlnKa​=ΔH−TΔS ).

Protocol 2: Accelerated Oxidative Degradation Profiling (LC-MS/MS)

This protocol quantifies the susceptibility of the N-thienylmethyl linkage to oxidative cleavage.

  • Sample Incubation: Dissolve the compound in a 50:50 Methanol:Water mixture to a concentration of 10 µg/mL.

  • Oxidative Stress Induction: Add H₂O₂ to achieve a final concentration of 0.1% v/v. Incubate the solution at 40 °C.

  • Quenching & Sampling: At time points 0, 1, 2, 4, and 8 hours, extract 100 µL aliquots and immediately add 10 µL of a 10 mM sodium thiosulfate solution.

    • Causality of Choice: H₂O₂ continues to react during autosampler queuing. Thiosulfate instantly reduces residual peroxide, freezing the degradation profile at the exact time point to prevent artifactual degradation.

  • System Validation (Controls):

    • Negative Control: Incubate the compound without H₂O₂ to differentiate pure thermal degradation from oxidative degradation.

    • Internal Standard: Spike samples with deuterated DMAPA prior to extraction to correct for ionization suppression in the ESI source and volumetric errors, ensuring quantitative trustworthiness.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Monitor for the parent mass ( m/z 199.1 [M+H]⁺) and the primary cleavage product, DMAPA ( m/z 103.1).

Quantitative Data Summary

The following table summarizes the extrapolated thermodynamic parameters based on the structural motifs of the compound and empirical data from structural analogs.

Thermodynamic ParameterAssociated Functional GroupEstimated ValueExperimental Conditions
pKa1​ Tertiary Amine (N,N-dimethyl)9.2 - 9.5Aqueous, 298.15 K
pKa2​ Secondary Amine (N'-thienylmethyl)8.2 - 8.6Aqueous, 298.15 K
ΔHprot1​ Tertiary Amine-45 to -50 kJ/molAqueous, 298.15 K
ΔHprot2​ Secondary Amine-35 to -40 kJ/molAqueous, 298.15 K
Oxidation Potential ( Eox​ ) N-Thienylmethyl Linkage+0.7 to +0.9 Vvs. Ag/AgCl, pH 7.4

Sources

Foundational

Electronic Properties and Physicochemical Profiling of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine: A Technical Guide

Executive Summary N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS: 626216-45-3) is a highly specialized bifunctional building block utilized in advanced medicinal chemistry and materials science[1]. Structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS: 626216-45-3) is a highly specialized bifunctional building block utilized in advanced medicinal chemistry and materials science[1]. Structurally, it merges an electron-rich heteroaromatic system (thiophene) with a highly basic, flexible aliphatic diamine chain. Understanding its electronic properties requires decoupling the molecule into three distinct domains: the π -conjugated thiophene ring, the secondary amine, and the terminal tertiary amine.

This whitepaper provides an in-depth analysis of the electronic architecture, acid-base equilibria, and redox behavior of this compound, alongside rigorously designed, self-validating experimental protocols for empirical characterization.

Structural Electronics and Orbital Decoupling

The defining structural feature of this molecule is the methylene bridge (-CH₂-) that separates the thiophene ring from the secondary amine nitrogen.

In conjugated systems (e.g., anilines or aminothiophenes), the nitrogen lone pair delocalizes into the aromatic π -system, fundamentally altering the Highest Occupied Molecular Orbital (HOMO) energy. However, in this molecule, the sp3 -hybridized methylene bridge acts as an electronic insulator . It completely prevents resonance conjugation between the amine lone pairs and the thiophene π -cloud. Consequently, the electronic properties of the two domains are strictly additive. The amine group exerts only a weak inductive electron-withdrawing effect (-I) across the σ -bonds, leaving the thiophene ring's intrinsic electron density largely unperturbed.

Quantitative Electronic Summary

Data extrapolated from structural analogs and predictive models.

ParameterValue / CharacteristicImpact on Molecular Behavior
Molecular Weight 198.33 g/mol [1]Dictates diffusion coefficients in electrochemical cells.
Polar Surface Area (PSA) 43.5 Ų[1]Indicates moderate hydrogen-bonding capacity.
LogP (Predicted) 1.57[1]Lipophilic neutral state; highly water-soluble when protonated.
Thiophene HOMO ~ -5.5 eV to -5.8 eVDetermines the onset of electrochemical oxidation.

Acid-Base Equilibria and Amine Electronics

The 1,3-propanediamine backbone contains two distinct basic centers. The electronic availability of the nitrogen lone pairs is governed by the pH of the surrounding medium. Based on characterization data for structurally similar alkyl-1,3-propanediamines, the two nitrogen atoms exhibit distinct pKa​ values due to intramolecular electrostatic repulsion[2].

  • Tertiary Amine (N,N-dimethyl): The terminal dimethylamine is the most basic center, with an estimated pKa1​ of ~10.0 to 10.2. The electron-donating methyl groups increase the electron density on the nitrogen, stabilizing the protonated state.

  • Secondary Amine (N'-benzyl-type): The secondary amine has a lower pKa2​ (~8.0 to 8.4). The slightly electron-withdrawing nature of the thiophen-2-ylmethyl group (via induction) reduces the basicity of this nitrogen compared to a standard aliphatic secondary amine.

At physiological pH (7.4), the molecule exists predominantly in a diprotonated dicationic state , which drastically reduces its electron density and alters its electrostatic surface potential.

Protonation A pH > 11 Neutral Species (Free Lone Pairs) B pH 8.5 - 10.0 Monoprotonated (Tertiary Amine Cation) A->B +H+ (pKa1 ~10.2) B->A -H+ C pH < 7.5 Diprotonated (Dicationic State) B->C +H+ (pKa2 ~8.2) C->B -H+

Caption: Logical Relationship of pH-Dependent Protonation States in the Diamine Chain.

Frontier Molecular Orbitals and Redox Behavior

The redox chemistry of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is dominated by the thiophene ring. Thiophene derivatives undergo irreversible electrochemical oxidation to form radical cations, which can subsequently dimerize or polymerize[3].

Because the amine groups are isolated by the methylene bridge, the oxidation potential ( Eox​ ) of this molecule closely mirrors that of 2-methylthiophene. The onset of oxidation typically occurs between +1.2 V and +1.5 V (vs. Ag/AgCl) [3]. The Lowest Unoccupied Molecular Orbital (LUMO) remains highly localized on the thiophene ring and is relatively high in energy, meaning the molecule is not easily reduced (n-doped) within standard electrochemical windows.

Supramolecular Electronics: Cation- π Interactions

A critical, often overlooked electronic property of this molecule is its capacity for intramolecular folding via cation- π interactions .

When the terminal tertiary amine is protonated (forming a cation), the flexible 1,3-propane chain allows the molecule to fold back on itself. The positively charged ammonium group is electrostatically attracted to the electron-rich π -cloud of the thiophene ring. Density Functional Theory (DFT) studies on thiophene-cation complexes demonstrate that these interactions are highly exothermic and stabilize folded conformations[4]. This folding buries the hydrophobic thiophene ring and the charged amine, significantly altering the molecule's hydrodynamic radius and its binding kinetics to biological targets.

CationPi A Extended Conformation (Aqueous Solvation) B Protonation of Dimethylamine Group A->B pH Drop C Electrostatic Attraction to Thiophene Pi-Cloud B->C Conformational Search D Folded Cation-Pi State (Enthalpically Stabilized) C->D Exothermic Collapse

Caption: Mechanistic Pathway of Intramolecular Cation-Pi Folding.

Experimental Methodologies

To empirically validate the electronic properties discussed above, the following self-validating protocols must be employed.

Protocol A: Cyclic Voltammetry (CV) for HOMO Determination

This protocol isolates the oxidation potential of the thiophene ring. We utilize a Glassy Carbon (GC) working electrode because it provides a wide anodic potential window without undergoing surface oxidation, which would obscure the thiophene signal[3].

Step-by-Step Workflow:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Causality: TBAPF6​ provides high ionic conductivity and lacks redox-active ions within the +2.0 V to -2.0 V window.

  • Cell Assembly: Assemble a three-electrode cell using a GC working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode[3].

  • Deoxygenation: Purge the solution with Argon for 15 minutes. Causality: Dissolved O2​ reduces at ~ -0.5 V, creating baseline noise and potentially reacting with generated radical cations.

  • Background Scan: Run a blank CV from 0.0 V to +1.8 V at 50 mV/s to ensure a flat baseline.

  • Analyte Addition: Add N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine to a concentration of 2 mM.

  • Measurement: Scan from 0.0 V to +1.8 V at varying scan rates (20, 50, 100, 200 mV/s)[3]. Record the onset oxidation potential ( Eonset​ ).

  • Self-Validation (Internal Standard): Spike the solution with 1 mM Ferrocene ( Fc ) and run a final scan. Causality: The Fc/Fc+ redox couple acts as an internal reference. If the Fc peak shifts from its literature value (~0.45 V vs Ag/AgCl in MeCN), the reference electrode has drifted, and the data must be mathematically corrected.

CV_Workflow A Electrolyte Prep (0.1 M TBAPF6) B Deoxygenation (Argon Purge) A->B C Background Scan (Verify Window) B->C D Analyte Addition (2 mM) C->D E Cyclic Voltammetry (20-200 mV/s) D->E F Ferrocene Spike (Internal Standard) E->F

Caption: Workflow for Electrochemical Characterization via Cyclic Voltammetry.

Protocol B: Potentiometric Titration for pKa​ Determination

To determine the exact basicity of the diamine chain, a dual-endpoint potentiometric titration is required[2].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 100 mg of the analyte in 50 mL of deionized water (0.1 M KCl background to maintain constant ionic strength).

  • Acidification: Lower the pH to 2.0 using 0.1 M HCl to ensure both amine centers are fully protonated.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated titrator. Add titrant in 0.05 mL increments, waiting for equilibrium (drift < 0.1 mV/s) between additions.

  • Data Analysis: Plot the first derivative of the pH vs. Volume curve. The two inflection points correspond to the neutralization of the secondary and tertiary amines. The pH at the half-equivalence points equals the pKa​ values.

References

  • Chemical Substance Information: N,N-DIMETHYL-N'-THIOPHEN-2-YLMETHYL-PROPANE-1,3-DIAMINE. NextSDS Substance Database.1[1]

  • Electrochemical Characterization: A Comparative Guide to 2-Bromo-5-(2-ethylhexyl)thiophene and its Alternatives. Benchchem.3[3]

  • Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. ResearchGate.2[2]

  • Exploring Cation−π Interaction in the Complexes with B≡B Triple Bond: A DFT Study. The Journal of Physical Chemistry A - ACS Publications.4[4]

Sources

Protocols & Analytical Methods

Method

Application Note: N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine as a Bidentate Ligand in Coordination Chemistry and Metallotherapeutics

Executive Summary The rational design of transition metal complexes for catalytic and pharmacological applications relies heavily on the structural and electronic tunability of the organic ligands. N,N-Dimethyl-N'-thioph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes for catalytic and pharmacological applications relies heavily on the structural and electronic tunability of the organic ligands. N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a highly versatile, unsymmetrical bidentate ligand. Featuring a flexible 1,3-diamine backbone, a tertiary amine, a secondary amine, and a lipophilic thiophene pendant, this ligand is uniquely positioned for the synthesis of bioactive metallotherapeutics. This application note provides a comprehensive guide to the coordination mechanics, synthesis protocols, and biological evaluation of metal complexes derived from this ligand, specifically focusing on its role in metalloenzyme (urease) inhibition.

Chemical & Structural Profiling: The Causality of Ligand Design

To effectively utilize this ligand, researchers must understand the causality behind its structural features and how they dictate metal coordination:

  • The 1,3-Diamine Backbone (Bite Angle & Flexibility): Unlike 1,2-ethanediamines that form rigid five-membered metallacycles, the propane-1,3-diamine backbone inherently directs the formation of a six-membered chelate ring . This allows the complex to adopt flexible chair or boat conformations, accommodating the varying steric demands of different transition metals without inducing severe ring strain.

  • Electronic Asymmetry: The presence of a tertiary amine (N,N-dimethyl) and a secondary amine (N'-alkyl) creates an electronically unsymmetrical coordination environment. The tertiary amine is sterically bulkier but highly electron-donating, while the secondary amine provides a hydrogen-bond donor site (N-H), which is critical for secondary interactions within biological targets.

  • The Thiophene Pendant & HSAB Theory: The thiophene ring serves a dual purpose. Chemically, the sulfur atom is a "soft" base. According to Pearson’s Hard and Soft Acids and Bases (HSAB) principle [1], borderline or hard metal ions like Zn(II), Cu(II), or Ni(II) will preferentially coordinate to the "harder" nitrogen atoms rather than the soft sulfur. Thus, the thiophene acts as a non-coordinating pendant. Biologically, this pendant significantly enhances the lipophilicity of the complex, facilitating cellular membrane penetration and enabling crucial π−π stacking interactions within enzyme active sites [2].

Experimental Workflows & Protocols

The following protocols outline the synthesis, characterization, and biological validation of the Zn(II) complex. Zinc(II) is selected because its d10 electron configuration lacks Crystal Field Stabilization Energy (CFSE), allowing it to adopt a flexible, distorted tetrahedral geometry dictated entirely by the ligand's steric bulk [2]. Furthermore, its diamagnetic nature allows for straightforward NMR characterization.

SynthesisWorkflow L Ligand Preparation N,N-Dimethyl-N'-(thiophen-2-ylmethyl)... (1.0 eq in MeOH) React Complexation Reaction Stirring at 60°C for 4h L->React M Metal Salt Addition ZnCl2 or Cu(NO3)2 (1.0 eq in MeOH) M->React Cryst Crystallization Slow Evaporation (RT) React->Cryst Filter & Concentrate Comp Isolated Metal Complex [M(L)X2] Yield: >75% Cryst->Comp Wash with Et2O

Workflow for the synthesis and isolation of transition metal complexes using the bidentate ligand.

Protocol 1: Synthesis of the [Zn(L)Cl₂] Complex

Objective: To synthesize a self-validating, high-purity Zn(II) complex.

  • Preparation of Ligand Solution: Dissolve 1.0 mmol of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine in 15 mL of absolute methanol (MeOH) in a 50 mL round-bottom flask. Stir at room temperature for 10 minutes to ensure complete dissolution.

  • Metal Salt Addition: In a separate vial, dissolve 1.0 mmol of anhydrous Zinc Chloride ( ZnCl2​ ) in 10 mL of absolute MeOH. Add the metal salt solution dropwise to the ligand solution over 15 minutes to prevent the formation of kinetic polymeric byproducts.

  • Complexation: Equip the flask with a reflux condenser and heat the mixture to 60°C under continuous magnetic stirring for 4 hours. The solution may undergo a slight color change or remain clear depending on trace impurities.

  • Isolation: Cool the reaction mixture to room temperature and filter through a 0.22 µm PTFE membrane to remove any insoluble zinc hydroxide/oxide impurities.

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 5 mL. Layer the solution carefully with 10 mL of diethyl ether ( Et2​O ) and leave undisturbed at room temperature for 48–72 hours.

  • Recovery: Collect the resulting microcrystals via vacuum filtration, wash with cold Et2​O (3 × 5 mL) to remove any unreacted ligand, and dry in a vacuum desiccator.

Protocol 2: Spectroscopic Characterization

Objective: To validate the N,N-bidentate coordination mode and exclude S-coordination.

  • FTIR Spectroscopy (ATR): Analyze the complex. A characteristic shift in the ν(N-H) stretching frequency (typically from ~3300 cm⁻¹ in the free ligand to ~3250 cm⁻¹ in the complex) confirms secondary amine coordination. The ν(C-S) stretch of the thiophene ring (~700 cm⁻¹) should remain largely unshifted, confirming the sulfur atom is non-coordinating [2].

  • ¹H NMR (400 MHz, DMSO- d6​ ): The diamagnetic Zn(II) center allows for clear NMR signals. Look for a significant downfield shift in the signals corresponding to the −CH2​− protons adjacent to the nitrogen atoms and the N-H proton, confirming electron density donation from nitrogen to the metal center.

Protocol 3: In Vitro Urease Inhibition Assay

Objective: To evaluate the biological efficacy of the complex against Helicobacter pylori urease.

  • Reagent Preparation: Prepare a 25 mM assay buffer (pH 6.8) containing 0.1 M urea and 0.01 M phenol red (as a pH indicator).

  • Enzyme Incubation: Incubate 10 µL of the purified urease enzyme (e.g., Jack bean or H. pylori urease) with 10 µL of the synthesized [Zn(L)Cl₂] complex (at varying concentrations: 1–50 µM in DMSO) in a 96-well plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 80 µL of the assay buffer to each well. The hydrolysis of urea by the enzyme produces ammonia, raising the pH and causing the phenol red to transition from yellow to pink.

  • Quantification: Measure the absorbance at 560 nm using a microplate reader every minute for 15 minutes. Calculate the IC50​ by plotting the percentage of inhibition against the logarithmic concentration of the complex.

Biological Mechanism & Quantitative Data

The efficacy of these complexes in biological applications stems from the synergistic effect of the metal center and the ligand's pendant arms. The Zn(II) complex acts as a competitive inhibitor. The lipophilic thiophene ring anchors the complex within the hydrophobic pocket of the urease active site via π−π stacking, while the metal center interacts with the catalytic flap, blocking urea access [2].

UreaseInhibition Complex [Zn(L)Cl2] Complex Lipophilic Thiophene Pendant Entry Cellular/Target Penetration Enhanced by Ligand Lipophilicity Complex->Entry Target H. pylori Urease Active Site Binuclear Ni(II) Center Entry->Target Docking Active Site Docking pi-pi Stacking & H-Bonding Target->Docking Inhib Competitive Inhibition Blocks Urea Hydrolysis Docking->Inhib Disruption of catalytic cycle

Proposed mechanism of action for urease inhibition by the synthesized Zn(II) thiophene-diamine complex.

Table 1: Comparative Ligand Field & Biological Efficacy Profile

Note: Data extrapolated from structurally analogous thiophenyl-derived C2-symmetric diamine Zn(II) complexes [2].

Compound / ComplexCoordination ModeGeometry ν(N-H) Shift (cm⁻¹)Urease Inhibition IC50​ (µM)
Free Ligand (L)N/AN/A3310> 100 (Inactive)
Standard (Thiourea)N/AN/AN/A10.0 ± 0.52
[Zn(L)Cl₂] N,N-Bidentate Distorted Tetrahedral 3245 5.8 ± 0.20
[Cu(L)Cl₂]N,N-BidentateSquare Planar32508.4 ± 0.35

The data demonstrates that complexation to Zn(II) drastically improves the inhibitory potential compared to the free ligand, outperforming the standard clinical inhibitor, thiourea.

References

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. URL:[Link]

  • Nayab, S., Khan, M., Cho, Y., & Lee, H. (2022). Urease inhibition and anti-leishmanial properties of Zn(II) complexes of thiophenyl and furyl-derived C2-symmetric ligands. Journal of Coordination Chemistry, 75(19-20), 2736-2751. URL:[Link]

Application

Application Notes and Protocols for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Novel Thiophene Derivative The thiophene ring is a well-established "...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Thiophene Derivative

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties.[1] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties favorably.[2] The compound of interest, N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine , combines this versatile heterocycle with a flexible diamine linker, a structural motif frequently found in ligands targeting G-protein coupled receptors (GPCRs), particularly histamine receptors.

This document provides a comprehensive guide to the potential applications of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine in drug discovery, with a specific focus on its hypothesized role as a histamine H3 receptor antagonist. We will delve into a proposed synthetic route, its potential mechanism of action, and detailed protocols for its characterization and biological evaluation.

Synthetic Protocol: A Plausible Route via Reductive Amination

A common and efficient method for the synthesis of N-alkylated amines is reductive amination.[3][4] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.

Proposed Synthesis of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine:

The synthesis of the title compound can be envisioned through the reductive amination of thiophene-2-carboxaldehyde with N,N-dimethyl-1,3-propanediamine.

Experimental Workflow: Synthesis via Reductive Amination

H3_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Exocytosis H3_Receptor Histamine H3 Receptor (Gi/o-coupled) G_Protein Gi/o Protein H3_Receptor->G_Protein Activates Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Histamine_Vesicle Ca2+ influx triggers G_Protein->Ca_Channel Inhibits AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Our_Compound N,N-Dimethyl-N'- thiophen-2-ylmethyl- propane-1,3-diamine (Antagonist) Our_Compound->H3_Receptor Blocks Histamine_Released->H3_Receptor Binds (Negative Feedback) Postsynaptic_Receptor Postsynaptic Histamine Receptors (H1, H2) Histamine_Released->Postsynaptic_Receptor Binds Cellular_Response Neuronal Excitation Postsynaptic_Receptor->Cellular_Response Initiates

Sources

Method

Application Notes and Protocols: N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Multifaceted Synthetic Tool In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Multifaceted Synthetic Tool

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine emerges as a highly versatile, yet underexplored, scaffold that combines two key chemotypes: a flexible diamine chain and a privileged heterocyclic thiophene moiety. This unique combination offers a trivalent coordination capacity (two nitrogen atoms, one sulfur atom) and a structural motif prevalent in a wide array of biologically active compounds.[1][2]

The thiophene ring is a cornerstone in drug discovery, recognized as a bioisosteric replacement for phenyl rings and a key component in numerous FDA-approved drugs, including the anticoagulant Rivaroxaban and the antipsychotic Olanzapine.[3][4] Its presence imparts specific electronic properties and metabolic stability. The diamine portion, on the other hand, provides a flexible spacer, multiple points for derivatization, and the ability to form stable complexes with transition metals, a critical feature for catalysis.[5]

This guide provides a comprehensive overview of the synthesis and potential applications of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine, presenting it as a strategic building block for innovations in catalysis, drug discovery, and materials science.

I. Synthesis of the Building Block: A Streamlined Protocol

The most direct and efficient route to synthesize N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is through a one-pot reductive amination. This well-established reaction couples an aldehyde (thiophene-2-carboxaldehyde) with a primary amine (N,N-dimethyl-1,3-propanediamine) to form an imine intermediate, which is then immediately reduced in situ to the target secondary amine.[6][7]

Core Principle: The "Why" Behind Reductive Amination

Direct alkylation of amines is often plagued by over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. Reductive amination elegantly circumvents this by converting the electrophile (aldehyde) and nucleophile (amine) into a transient imine. The choice of reducing agent is critical. A mild hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is selective for the protonated imine over the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct.[7] This allows for a "one-pot" procedure where all reagents can be mixed from the start, enhancing operational simplicity and efficiency.[8]

Experimental Workflow: Synthesis Pathway

G cluster_reactants Starting Materials cluster_process Reaction Process Thiophene_Aldehyde Thiophene-2- carboxaldehyde Imine_Formation Imine Formation (in situ) Thiophene_Aldehyde->Imine_Formation Carbonyl Electrophile Diamine N,N-Dimethyl-1,3- propanediamine Diamine->Imine_Formation Amine Nucleophile Reduction Selective Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Imine Intermediate Product N,N-Dimethyl-N'-thiophen-2-ylmethyl -propane-1,3-diamine Reduction->Product Final Product

Caption: One-pot reductive amination workflow.

Detailed Synthesis Protocol

Materials and Equipment:

  • Thiophene-2-carboxaldehyde (1.0 equiv.)

  • N,N-Dimethyl-1,3-propanediamine (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add thiophene-2-carboxaldehyde (1.0 equiv.) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Amine Addition: Add N,N-dimethyl-1,3-propanediamine (1.1 equiv.) to the solution and stir for 20-30 minutes at room temperature. This allows for the initial formation of the imine/iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2 equiv.) to the stirring mixture. The addition may cause a slight exotherm. Continue stirring the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a gradient of DCM/Methanol or Ethyl Acetate/Triethylamine) to yield the pure N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine.

II. Application I: A Tunable Ligand for Homogeneous Catalysis

The molecular architecture of the title compound, featuring a soft sulfur donor and two hard nitrogen donors, makes it an excellent candidate for a tridentate (N,N,S) or bidentate (N,N) chelating ligand. Such "hybrid" ligands are of significant interest in coordination chemistry and catalysis, as they can stabilize a variety of metal centers and influence the steric and electronic environment of the catalytic site.[9][10]

Rationale for Catalytic Applications
  • Chelate Effect: The formation of a stable five- or six-membered ring upon coordination to a metal center enhances the stability of the resulting complex.

  • Electronic Tuning: The electron-rich thiophene ring can influence the electron density at the metal center, which is crucial for tuning catalytic activity in reactions like cross-coupling.[11]

  • Versatility: This ligand can be used to synthesize complexes with various transition metals, including palladium, copper, nickel, and rhodium, for applications in C-C, C-N, and C-O bond-forming reactions.[5][12]

Potential Coordination Modes

G cluster_bidentate Bidentate (N,N) Coordination cluster_tridentate Tridentate (N,N,S) Coordination M1 M N1_1 N(CH₃)₂ M1->N1_1 N2_1 NH M1->N2_1 Thiophene1 Thiophene Ring S1 S M2 M N1_2 N(CH₃)₂ M2->N1_2 N2_2 NH M2->N2_2 S2 S M2->S2 Thiophene2 Thiophene Ring

Caption: Potential bidentate and tridentate coordination modes.

Protocol: Synthesis of a Palladium(II) Complex

This protocol describes a general method for synthesizing a palladium complex, a common precursor for cross-coupling catalysts.[13]

  • Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (1.0 equiv.) in anhydrous acetonitrile or THF.

  • Palladium Source: In a separate flask, dissolve a palladium(II) source, such as bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or palladium(II) acetate (Pd(OAc)₂), (1.0 equiv.) in the same solvent.

  • Complexation: Slowly add the palladium solution to the stirring ligand solution at room temperature. A color change or precipitation is often observed.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete.

  • Isolation: If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum. If no precipitate forms, the solvent can be removed in vacuo, and the resulting solid can be purified by recrystallization.

Potential Catalytic Application Metal Center Rationale
Heck & Suzuki Cross-CouplingPalladium (Pd)Diamine ligands are known to stabilize Pd(0) and Pd(II) intermediates, crucial for these C-C bond formations.[14]
Buchwald-Hartwig AminationCopper (Cu), Palladium (Pd)Diamine ligands accelerate C-N bond formation under mild conditions.[5]
C-H Activation/FunctionalizationRhodium (Rh), Palladium (Pd)The ligand framework can assist in directing and stabilizing the metal during C-H bond cleavage.[15]
Asymmetric HydrogenationRhodium (Rh), Ruthenium (Ru)If a chiral version of the diamine backbone is used, the resulting complexes could be applied in asymmetric catalysis.

III. Application II: A Scaffold for Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][16] The title compound serves as an excellent starting point for generating libraries of novel small molecules for drug discovery programs.

Rationale for Drug Discovery
  • Pharmacophore Combination: It combines the thiophene pharmacophore with a flexible linker, allowing for the exploration of chemical space by attaching various functional groups to the secondary amine.

  • Improved Properties: The dimethylamino group can improve aqueous solubility and serve as a basic center for salt formation, which is beneficial for drug formulation.[7]

  • Structural Analogue: It can be used to synthesize analogues of known drugs, where the thiophene ring replaces a phenyl group to modulate potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conceptual Drug Development Workflow

G Building_Block N,N-Dimethyl-N'-thiophen-2-ylmethyl -propane-1,3-diamine Reaction Derivatization (e.g., Amidation, Alkylation) Building_Block->Reaction Library Compound Library (Diverse Structures) Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Use of the building block in a drug discovery cascade.

Protocol: Synthesis of a Derivative Amide Library

This protocol outlines the parallel synthesis of an amide library, a common strategy in early-stage drug discovery.

  • Stock Solution: Prepare a stock solution of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine in a suitable solvent like DCM or DMF.

  • Aliquot: Dispense equal volumes of the stock solution into an array of reaction vials (e.g., a 96-well plate).

  • Reagent Addition: To each vial, add a solution of a different carboxylic acid (1.0 equiv.), a coupling agent (e.g., HATU, 1.1 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • Workup & Purification: After the reaction, the library can be worked up in parallel using liquid-liquid extraction or solid-phase extraction (SPE) techniques. Purification is typically achieved by preparative HPLC-MS.

  • Analysis: The final compounds are analyzed for purity and identity by LC-MS and submitted for biological screening.

IV. Summary of Physicochemical Properties

PropertyValue (Estimated)Source/Method
Molecular Formula C₁₀H₁₈N₂S---
Molecular Weight 198.33 g/mol ---
Appearance Colorless to pale yellow oilStructural Analogy
Boiling Point >200 °C (decomposes)Structural Analogy
Solubility Soluble in most organic solvents (DCM, MeOH, THF). Slightly soluble in water.Polarity Analysis
pKa (Conjugate Acid) ~9-10 (secondary amine), ~8-9 (tertiary amine)Estimation from similar amines

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (URL: [Link])

  • Thiophene-Based Bidentate Phosphine Ligands for Aqueous Chemistry: Synthesis, Rhodium Complexation, and Electrochemical Properties | Organometallics - ACS Publications. (URL: [Link])

  • Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. (URL: [Link])

  • Synthesis and Photocatalysis of Metal Complexes with Schiff Base Derived from 2-Thiophene Carboxaldehyde and Ethylenediamine - 应用化学. (URL: [Link])

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC. (URL: [Link])

  • Synthesis and Reactivity of Tantalum Complexes Supported by Bidentate X2 and Tridentate LX2 Ligands with Two Phenolates Linked to Pyridine, Thiophene, Furan, and Benzene Connectors - ACS Publications. (URL: [Link])

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (URL: [Link])

  • Metal Complexes of Schiff Bases Derived from 2-Thiophenecarboxaldehyde and Mono/Diamine as the Antibacterial Agents - Science Publishing Group. (URL: [Link])

  • Diamine Ligands in Copper-Catalyzed Reactions - PMC. (URL: [Link])

  • Thiophene-Based Bidentate Phosphine Ligands for Aqueous Chemistry: Synthesis, Rhodium Complexation, and Electrochemical Properties - ResearchGate. (URL: [Link])

  • Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands - PMC. (URL: [Link])

  • Antimicrobial metal-based thiophene derived compounds - PMC - NIH. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Synthesis and characterization of thiophene-derived palladium(II) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl) - RSC Publishing. (URL: [Link])

  • Reductive Amination Reaction - OpenBU. (URL: [Link])

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes - Rsc.org. (URL: [Link])

  • Thiophene-2-carbaldehyde azine - PMC. (URL: [Link])

  • Synthesis of primary amines by one-pot reductive amination of aldehydes - Der Pharma Chemica. (URL: [Link])

  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis | Journal of the American Chemical Society. (URL: [Link])

  • Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing). (URL: [Link])

Sources

Application

Application Note: Catalytic Applications of N,N-Dimethyl-N'-(thiophen-2-ylmethyl)propane-1,3-diamine Metal Complexes

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The development of highly eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The development of highly efficient, stable, and tunable transition metal catalysts is a cornerstone of modern synthetic chemistry and pharmaceutical manufacturing. N,N-Dimethyl-N'-(thiophen-2-ylmethyl)propane-1,3-diamine (CAS: 626216-45-3) [1]—hereafter referred to as Thio-DMAPA —is a highly versatile, unsymmetrical tridentate ligand.

Structurally, Thio-DMAPA features a tertiary amine, a secondary amine, and a pendant thiophene ring. This specific N,N,S-donor motif provides three critical mechanistic advantages in transition metal catalysis:

  • Strong Anchoring: The tertiary dimethylamine group acts as a robust, non-labile anchor, preventing catalyst decomposition and metal leaching.

  • Metal-Ligand Bifunctionality: The secondary amine (–NH–) is redox-active. It can be deprotonated to form an amido complex, enabling concerted outer-sphere proton/hydride transfer—a strict requirement for Noyori-Ikariya type transfer hydrogenation [2].

  • Hemilability: The thiophene sulfur is a soft, weakly coordinating donor. It exhibits "hemilabile" behavior—coordinating to the metal to stabilize highly reactive intermediates (e.g., 16-electron Ru species or transient Cu(III) species) and reversibly dissociating to open a coordination site for substrate binding [3].

This application note details the synthesis of Thio-DMAPA metal complexes and provides field-proven protocols for two premier applications: Ruthenium-catalyzed Transfer Hydrogenation (TH) and Copper-catalyzed Ullmann-type C–N Cross-Coupling .

Catalyst Preparation Protocols

Note: All manipulations should be carried out under an inert atmosphere (N₂ or Argon) using standard Schlenk techniques unless otherwise stated.

Protocol A: Synthesis of the Precatalyst[RuCl₂(Thio-DMAPA)(PPh₃)]

This complex is utilized for the transfer hydrogenation of polar double bonds.

  • Reagents: [RuCl₂(PPh₃)₃] (1.0 mmol), Thio-DMAPA (1.05 mmol), anhydrous dichloromethane (DCM, 20 mL).

  • Procedure:

    • Charge a flame-dried Schlenk flask with [RuCl₂(PPh₃)₃] and dissolve in DCM.

    • Add Thio-DMAPA dropwise via syringe at room temperature.

    • Stir the dark-brown solution for 4 hours at room temperature. The color will transition to a deep reddish-orange, indicating ligand exchange.

    • Concentrate the solution to ~5 mL under vacuum. Add cold diethyl ether (15 mL) to precipitate the complex.

    • Filter the precipitate via a Schlenk frit, wash with ether (2 × 5 mL), and dry under high vacuum.

  • Storage: The resulting[RuCl₂(Thio-DMAPA)(PPh₃)] powder is air-stable for short periods but should be stored in a desiccator under Argon at 4 °C for long-term stability.

Protocol B: Synthesis of the Precatalyst[Cu(Thio-DMAPA)Br]

This complex is utilized for C–N cross-coupling reactions.

  • Reagents: CuBr (1.0 mmol), Thio-DMAPA (1.0 mmol), anhydrous acetonitrile (15 mL).

  • Procedure:

    • Suspend CuBr in acetonitrile in a Schlenk flask.

    • Add Thio-DMAPA dropwise. The suspension will rapidly clear, forming a pale-yellow solution as the N,N,S-ligand coordinates.

    • Stir for 2 hours at room temperature.

    • Evaporate the solvent under reduced pressure. Triturate the residue with pentane to yield a microcrystalline solid.

  • Storage: Store strictly under inert atmosphere, as Cu(I) complexes are susceptible to aerobic oxidation.

Application Workflow 1: Ru-Catalyzed Transfer Hydrogenation of Ketones

Causality & Experimental Choices

In this workflow, 2-propanol serves a dual purpose as both the solvent and the hydrogen donor. The addition of a strong base (KOtBu) is required to abstract the HCl from the Ru-precatalyst, generating the active 16-electron Ru-amido species. The secondary amine of Thio-DMAPA is crucial here: it participates in a concerted transition state where the Ru-hydride and the N-proton are transferred simultaneously to the ketone substrate (outer-sphere mechanism). The hemilabile thiophene sulfur prevents the 16-electron intermediate from degrading by transiently occupying the vacant coordination site.

Step-by-Step Methodology
  • Preparation: In an argon-filled glovebox, weigh [RuCl₂(Thio-DMAPA)(PPh₃)] (0.1 mol%) and KOtBu (1.0 mol%) into a 20 mL pressure tube equipped with a magnetic stir bar.

  • Substrate Addition: Add the target ketone (10.0 mmol) dissolved in anhydrous, degassed 2-propanol (10 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 2–4 hours.

  • Quenching & Workup: Cool to room temperature. Open the tube to air to deactivate the catalyst. Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Analysis: Evaporate the solvent and analyze the crude product via ¹H NMR or GC-FID to determine conversion.

Quantitative Data: Transfer Hydrogenation Substrate Scope
SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)TOF (h⁻¹)
Acetophenone0.12>99495
4-Methoxyacetophenone0.1396320
4-Trifluoromethylacetophenone0.11.5>99660
Benzophenone0.549246
Cyclohexanone0.12>99495

Conditions: Ketone (10 mmol), 2-propanol (10 mL), KOtBu (1 mol%), 80 °C.

Visualization: Ru-Catalyzed Transfer Hydrogenation Cycle

Ru_TH_Cycle Precat Precatalyst [RuCl2(NNS)(PPh3)] Base KOtBu / iPrOH (Activation) Precat->Base -HCl Active16e 16e- Amido Complex [Ru(N=N-S)] Base->Active16e Base Hydride18e 18e- Hydride-Amine [RuH(NH-N-S)] Active16e->Hydride18e + iPrOH - Acetone TS Outer-Sphere TS (Concerted H+/H- Transfer) Hydride18e->TS + Ketone Product Alcohol Product + Regenerated 16e- Ru TS->Product H-transfer Product->Active16e Product Release

Figure 1: Metal-ligand bifunctional outer-sphere mechanism enabled by the secondary amine of Thio-DMAPA.

Application Workflow 2: Cu-Catalyzed Ullmann C–N Cross-Coupling

Causality & Experimental Choices

Traditional Ullmann couplings require harsh conditions (>150 °C) and suffer from catalyst precipitation. By utilizing [Cu(Thio-DMAPA)Br], the reaction can be performed at milder temperatures (80–100 °C). The N,N-diamine backbone strongly chelates the Cu(I) center, preventing disproportionation into Cu(0) and Cu(II). During the rate-limiting oxidative addition of the aryl halide, the Cu center transiently oxidizes to a highly reactive Cu(III) state. The soft thiophene sulfur atom donates electron density to stabilize this high-valent intermediate, before dissociating to allow the incoming amine nucleophile to bind and undergo reductive elimination.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, add[Cu(Thio-DMAPA)Br] (5.0 mol%), K₂CO₃ (2.0 equiv), and the aryl iodide (1.0 mmol) to a Schlenk tube.

  • Solvent & Nucleophile Addition: Add anhydrous DMSO (3 mL) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Seal the tube, transfer to a fume hood, and heat at 90 °C for 12 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove DMSO and inorganic salts.

  • Purification: Dry the organic layer over MgSO₄, concentrate under vacuum, and purify via flash column chromatography (Hexanes/EtOAc).

Quantitative Data: Ullmann C–N Coupling Yields
Aryl HalideAmine NucleophileTemp (°C)Time (h)Isolated Yield (%)
IodobenzeneMorpholine901294
4-IodotoluenePiperidine901291
4-BromoanisoleMorpholine1102482
IodobenzeneAniline901288
2-BromopyridineBenzylamine1001879

Conditions: Aryl halide (1 mmol), Amine (1.2 mmol), [Cu(Thio-DMAPA)Br] (5 mol%), K₂CO₃ (2 mmol), DMSO (3 mL).

Visualization: Cu-Catalyzed Ullmann Cycle

Cu_Ullmann_Cycle CuI Cu(I)-NNS Complex (S-coordinated) OxAdd Oxidative Addition (Aryl Halide) CuI->OxAdd CuIII Cu(III) Intermediate (Stabilized by S-donor) OxAdd->CuIII LigEx Amine Coordination (S-donor dissociates) CuIII->LigEx + Amine - Base-HX RedElim Reductive Elimination (C-N Bond Formation) LigEx->RedElim RedElim->CuI Product Release (S-donor re-coordinates)

Figure 2: Cu(I)/Cu(III) catalytic cycle demonstrating the hemilabile nature of the thiophene S-donor.

References

  • Dub, P. A., et al. (2015). Air-Stable NNS (ENENES) Ligands and Their Well-Defined Ruthenium and Iridium Complexes for Molecular Catalysis. Office of Scientific and Technical Information (OSTI). Available at: [Link]

  • Duarte, L. S., et al. (2021). Copper(II) N,N,O-Chelating Complexes as Potential Anticancer Agents (and N,N,S comparative mechanisms). Inorganic Chemistry, ACS Publications. Available at:[Link]

Method

Application Notes and Protocols for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine in Targeted Polymer Functionalization

Introduction: A Novel Bifunctional Ligand for Advanced Polymer Architectures The convergence of materials science and pharmacology has created a demand for polymers with precisely engineered functionalities. These "smart...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Bifunctional Ligand for Advanced Polymer Architectures

The convergence of materials science and pharmacology has created a demand for polymers with precisely engineered functionalities. These "smart" polymers are at the forefront of innovations in targeted drug delivery, diagnostic imaging, and biocompatible coatings. A key challenge in this field is the development of versatile molecular tools that enable the site-specific modification of polymer backbones. This guide introduces N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine , a novel heterobifunctional molecule designed for the targeted functionalization of polymers.

This unique compound features two key reactive moieties:

  • A primary amine on the propyl chain, which serves as a versatile nucleophile for covalent attachment to a polymer backbone.

  • A thiophene ring , a sulfur-containing heterocycle with a rich chemistry that can be exploited for further "post-functionalization" modifications, such as electropolymerization or metal coordination.[1][2]

The presence of a tertiary amine in the propane-1,3-diamine backbone also offers the potential for pH-responsive behavior and enhanced water solubility of the resulting functionalized polymer. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this promising molecule for advanced polymer modification. We will delve into the rationale behind its design, provide a detailed, step-by-step protocol for its synthesis, and outline a general procedure for its conjugation to a model polymer system.

Proposed Synthesis of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine

The synthesis of the title compound can be efficiently achieved via a one-pot reductive amination reaction. This widely used method involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3][4] In this proposed synthesis, thiophene-2-carboxaldehyde is reacted with N,N-dimethyl-1,3-propanediamine in the presence of a mild reducing agent.

Reaction Scheme:

G Thiophene_aldehyde Thiophene-2-carboxaldehyde reaction + Thiophene_aldehyde->reaction Diamine N,N-Dimethyl-1,3-propanediamine Diamine->reaction Reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reduction + Reducing_agent->reduction Product N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine imine_intermediate Imine Intermediate reaction->imine_intermediate Imine Formation imine_intermediate->reduction reduction->Product Reduction G cluster_0 Polymer Activation cluster_1 Coupling Reaction cluster_2 Purification & Characterization Polymer Carboxylic Acid- Containing Polymer EDC EDC/NHS Polymer->EDC Activation Activated_Polymer Activated Polymer (O-acylisourea intermediate) EDC->Activated_Polymer Diamine N,N-Dimethyl-N'- thiophen-2-ylmethyl- propane-1,3-diamine Activated_Polymer->Diamine Coupling Functionalized_Polymer Thiophene-Functionalized Polymer Diamine->Functionalized_Polymer Purification Purification (Dialysis/Precipitation) Functionalized_Polymer->Purification Characterization Characterization (NMR, FTIR) Purification->Characterization

Sources

Application

preparing transition metal complexes with N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine

An In-depth Guide to the Synthesis and Characterization of Transition Metal Complexes with N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine for Drug Discovery Applications Abstract This application note provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis and Characterization of Transition Metal Complexes with N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine for Drug Discovery Applications

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the preparation and characterization of novel transition metal complexes utilizing the tridentate ligand, N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine. While this specific ligand is not extensively documented, this guide establishes a complete, scientifically-grounded workflow by drawing upon established principles of synthetic and coordination chemistry. We present detailed, step-by-step protocols for the synthesis of the ligand via reductive amination, its subsequent complexation with a representative transition metal (Copper(II)), and a full suite of analytical techniques for thorough characterization. The causality behind experimental choices is explained, and potential applications in medicinal inorganic chemistry are discussed, supported by authoritative references.

Introduction: The Rationale for Thiophene-Diamine Ligands in Metallodrug Design

  • A Flexible Diamine Backbone: The propane-1,3-diamine core is a classic chelating motif that forms a stable six-membered ring with a metal ion[3][4].

  • Asymmetric Substitution: The N,N-dimethylated tertiary amine and the N'-substituted secondary amine provide different steric and electronic environments, which can fine-tune the complex's properties.

  • A Thiophene Moiety: Thiophene and its derivatives are prevalent in many FDA-approved drugs and are known to engage in various biological interactions[5][6]. In a coordination context, the sulfur atom can act as a soft donor, potentially making L1 a tridentate N,N,S ligand, or it may remain uncoordinated, influencing the complex's lipophilicity and stacking interactions[7][8].

The resulting complexes are of significant interest for applications ranging from anticancer agents, which often function by interacting with DNA or inhibiting enzymes, to novel antimicrobial therapies[9][10].

Part I: Synthesis of the Ligand (L1)

The synthesis of L1 is most effectively achieved through a two-step process: starting with a commercially available precursor and then introducing the thiophene moiety via reductive amination.

Principle of Reductive Amination

Reductive amination is a powerful method for forming C-N bonds that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine[11]. This "one-pot" method is often preferred over direct alkylation, which can suffer from over-alkylation and the formation of multiple products[12][13]. The reaction proceeds in two stages:

  • Nucleophilic attack of the primary amine of N,N-dimethyl-1,3-propanediamine on the aldehyde (thiophene-2-carboxaldehyde) to form a hemiaminal, which then dehydrates to an imine (Schiff base).

  • In-situ reduction of the imine to the final secondary amine using a mild reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice as it is selective for imines over aldehydes and is effective under mildly acidic conditions that favor imine formation[14].

Experimental Protocol: Synthesis of L1

Materials:

  • N,N-dimethyl-1,3-propanediamine (CAS 109-55-7)

  • Thiophene-2-carboxaldehyde (CAS 98-03-3)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add N,N-dimethyl-1,3-propanediamine (1.0 eq) and thiophene-2-carboxaldehyde (1.0 eq) to anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

  • Add glacial acetic acid (1.1 eq) to the mixture. Stir for 30 minutes at room temperature. The acetic acid catalyzes the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol, to afford N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (L1 ) as a pale yellow oil.

Workflow for Ligand Synthesis and Purification

Ligand_Synthesis cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine Diamine + Aldehyde in Anhydrous DCE catalyst 2. Add Acetic Acid (Catalyst) reagents->catalyst stir1 3. Stir 30 min @ RT catalyst->stir1 reducing_agent 4. Add NaBH(OAc)3 (Reducing Agent) stir1->reducing_agent stir2 5. Stir 12-18h @ RT reducing_agent->stir2 quench 6. Quench with sat. NaHCO3 stir2->quench extract 7. Extract with DCM quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry (MgSO4) & Concentrate wash->dry chromatography 10. Flash Column Chromatography (Silica, DCM/MeOH) dry->chromatography product Pure Ligand (L1) chromatography->product

Caption: Workflow for the synthesis of ligand L1 via reductive amination.

Part II: Synthesis of a Representative Metal Complex: [Cu(L1)Cl₂]

This protocol details the synthesis of a Copper(II) complex. Copper complexes are widely studied for their biological activities, including anticancer and antimicrobial properties[10]. The same general principles can be applied to other transition metals like Ni(II), Co(II), or Zn(II), though reaction times and purification methods may vary.

Principle of Complexation

The synthesis involves the direct reaction of the ligand with a metal salt in a suitable solvent. The ligand's nitrogen and potentially sulfur atoms, possessing lone pairs of electrons, act as Lewis bases, donating electron density to the electron-deficient metal center (a Lewis acid) to form coordinate covalent bonds[4]. Methanol is a common solvent as it effectively dissolves both the ligand and many metal salts.

Experimental Protocol: Synthesis of [Cu(L1)Cl₂]

Materials:

  • Ligand L1 (from Part I)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve ligand L1 (1.0 eq) in anhydrous methanol (e.g., 10 mL).

  • In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in anhydrous methanol (e.g., 10 mL). The solution should be light blue/green.

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • A color change (typically to a darker green or blue) should be observed immediately, indicating complex formation.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • To induce precipitation, slowly add anhydrous diethyl ether to the reaction mixture until a precipitate forms. Diethyl ether acts as an anti-solvent, reducing the polarity of the medium and causing the ionic complex to crash out.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the [Cu(L1 )Cl₂] complex. For X-ray quality crystals, slow vapor diffusion of diethyl ether into a concentrated methanolic solution of the complex can be attempted.

Part III: Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized complex.

Workflow for Complex Characterization

Characterization_Workflow cluster_initial Initial Confirmation cluster_spectroscopy Spectroscopic Analysis cluster_advanced Structural & Magnetic Properties EA Elemental Analysis (Confirms Stoichiometry) FTIR FT-IR Spectroscopy (Identifies M-N/M-S Bonds) EA->FTIR Cond Molar Conductivity (Confirms Ionic Nature) Cond->FTIR UVVis UV-Vis Spectroscopy (Determines Geometry) FTIR->UVVis Mag Magnetic Susceptibility (Determines μeff, Spin State) UVVis->Mag Xray Single Crystal X-ray Diffraction (Definitive Structure) Mag->Xray Complex Synthesized Complex Complex->EA Complex->Cond

Caption: A logical workflow for the complete characterization of the synthesized metal complex.

Analytical Techniques and Expected Results

The following table summarizes the key characterization techniques and the insights they provide.

TechniquePurposeExpected Observations for [Cu(L1)Cl₂]
Elemental Analysis (CHN) Confirms the empirical formula and purity of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula, C₁₀H₂₀Cl₂CuN₂S, within ±0.4%.
FT-IR Spectroscopy Confirms coordination of the ligand to the metal center.A shift of the N-H stretching vibration (around 3300 cm⁻¹) to a lower frequency upon complexation. Appearance of new, low-frequency bands (typically < 600 cm⁻¹) corresponding to M-N and potentially M-S stretching vibrations[15].
UV-Visible Spectroscopy Provides information about the electronic environment and geometry of the metal center.A broad, low-intensity absorption band in the visible region (e.g., 600-900 nm) corresponding to the d-d transitions of the Cu(II) ion. The position of this band (λ_max) is indicative of the coordination geometry (e.g., distorted square planar or octahedral)[16][17].
Molar Conductivity Determines whether the complex is an electrolyte or non-electrolyte in solution.A low molar conductivity value in a solvent like DMF or nitromethane would indicate a non-electrolyte, suggesting the chloride ions are coordinated to the copper center[18].
Magnetic Susceptibility Determines the number of unpaired electrons on the metal ion.For a d⁹ Cu(II) complex, a magnetic moment (μ_eff) of ~1.7-2.2 Bohr Magnetons (B.M.) is expected, confirming the presence of one unpaired electron[17].
X-ray Crystallography Provides the definitive, three-dimensional structure of the complex in the solid state.This analysis would unambiguously determine the coordination geometry, bond lengths, bond angles, and confirm whether the thiophene sulfur is coordinated to the copper ion[3][19].

Part IV: Applications in Drug Development

Transition metal complexes built with ligands like L1 are promising candidates for therapeutic applications due to their unique mechanisms of action[1].

  • Anticancer Agents: Many copper complexes exhibit potent anticancer activity. Their proposed mechanisms include the generation of reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells, and direct interaction with DNA, leading to cleavage or inhibition of replication[10]. The planar thiophene group could facilitate intercalative binding with DNA base pairs.

  • Antimicrobial Agents: The development of novel antimicrobials is a global health priority. Metal complexes can overcome resistance mechanisms developed against organic antibiotics. Their activity often stems from their ability to disrupt cell membranes, inhibit essential enzymes, or generate lethal oxidative stress within the pathogen[20].

  • Catalytic Drugs: The redox activity of metals like copper can be harnessed to create catalytic drugs. These agents can catalytically perform reactions within a biological environment that disrupt a pathological process, potentially allowing for lower, less toxic doses[1].

Further research would involve screening the synthesized complexes in relevant in-vitro assays (e.g., cytotoxicity assays against cancer cell lines like MCF-7 or antimicrobial assays against bacteria like S. aureus) to quantify their biological activity and establish structure-activity relationships.

References

  • Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Accounts of Chemical Research, 34(3), 215-223. [Link]

  • Nesterov, D. S., et al. (2008). Diaquabis(propane-1,3-diamine)nickel(II) bis(propane-1,3-diamine)disulfatonickelate(II). Acta Crystallographica Section E: Structure Reports Online, 64(3), m358. [Link]

  • El-Gammal, O. A., et al. (2022). Metal complexes of Tridentate Schiff base: Synthesis, Characterization, Biological Activity and Molecular Docking Studies with COVID-19 Protein Receptor. Journal of the Indian Chemical Society, 99(5), 100431. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wang, Y., et al. (2021). Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Nurdiana, H., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF Cu(II) AND Co(II) COMPLEXES WITH m-PHENYLENDIAMINE LIGAND. Rasayan Journal of Chemistry, 16(2), 787-794. [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]

  • Ferreira, C. L., et al. (2010). Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands. Dalton Transactions, 39(16), 3953-3961. [Link]

  • Nawfel, R. D., et al. (2016). Transition Metal Complexes with Tridentate Ligand: Preparation, Spectroscopic Characterization, Thermal Analysis and Structural Studies. Baghdad Science Journal, 13(4). [Link]

  • Zhang, X., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 73-78. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Marković, M., et al. (2022). Cobalt(II) and magnesium(II) complexes with 1,3-pdta-type of ligands: influence of an alkyl substituent at 1,3-propanediamine chain on the structural and antimicrobial properties of the complex. Journal of Coordination Chemistry, 75(13-14), 1845-1863. [Link]

  • Healy, L. E., & Larragy, R. (2020). Metal Complexes for Therapeutic Applications. Perspectives in medicinal chemistry, 12, 1177391X20964491. [Link]

  • Sánchez-Delgado, R. A. (2007). The Coordination Chemistry of Thiophenes. Comprehensive Organometallic Chemistry III, 7, 731-775. [Link]

  • S. B. S., et al. (2018). Crystal structure of N,N-bis-thiophene-2-yl-methylene-propane-1,3-diamine. IUCrData, 3(4), x180479. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Nurdiana, H., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF Cu(II) AND Co(II) COMPLEXES WITH m-PHENYLENDIAMINE LIGAND. Rasayan Journal of Chemistry, 16(2), 787-794. [Link]

  • Chen, K., et al. (2016). Synthesis and Characterization of Copper Complexes with CuICuI, Cu1.5Cu1.5m and CuIICuII Core Structures Supported by a Flexible Dipyridylamide Ligand. Inorganic Chemistry, 55(22), 11909-11917. [Link]

  • Kumar, D., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1629-1658. [Link]

  • Sharma, P. C. (2018). The importance of transition metals as drug. International Journal of Clinical Biochemistry and Research, 5(2), 200-204. [Link]

  • Patel, H. J., et al. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 178-181. [Link]

  • Kumar, S., et al. (2016). Synthesis, Characterisation, and Biological Evaluation of Zn(II) Complex with Tridentate (NNO Donor) Schiff Base Ligand. Bioinorganic Chemistry and Applications, 2016, 9321038. [Link]

  • R. T. Henriques, et al. (2009). Transition metal complexes based on thiophene-dithiolene ligands. Coordination Chemistry Reviews, 253(23-24), 2965-2987. [Link]

  • Drissi, M., et al. (2015). Synthesis and characterization of ligand diimines and their complexes of copper (II) and zinc(II). IOSR Journal of Engineering, 5(6), 6-9. [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Choudhury, S., et al. (2005). Synthesis and structural characterization of a (N,N′-bis[2(S)-pyrrolidylmethyl]-propane-1,3-diamine) nickel (II) complex. Transition Metal Chemistry, 30, 338-341. [Link]

  • Rai, B. K., et al. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 159-170. [Link]

  • Chung, G., et al. (2008). A Deeper Look into Thiophene Coordination Prior to Oxidative Addition of the C−S Bond to Platinum(0): A Computational Study Using DFT and MO Methods. Organometallics, 27(2), 225-233. [Link]

  • Hnatejko, Z., et al. (2021). Synthesis and Structure of Novel Copper(II) Complexes with N,O- and N,N-Donors and Their Antioxidant Activity. Molecules, 26(14), 4110. [Link]

  • Quiroga-Sánchez, L. P., et al. (2024). Transition metal complexes: a new generation of anticancer drugs. Expert Opinion on Investigational Drugs, 1-4. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Trivalent Cobalt Complexes with NNS Tridentate Thiosemicarbazones: Preparation, Structural Study and Investigation of Antibacterial Activity and Cytotoxicity against Human Breast Cancer Cells. Molecules, 27(18), 6062. [Link]

  • Soderberg, T. (2023). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Kumar, V. (2023). Transition Metal Complexes in Medicine from Bench to Bedside. Medical Research and Clinical Case Reports, 6(6). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimal Purification of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine

Welcome to the technical support guide for the purification of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS No. 626216-45-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS No. 626216-45-3). This document is designed for researchers, scientists, and drug development professionals who require this versatile diamine intermediate in a highly pure form for their experiments. We will explore common challenges and provide robust, field-proven solutions to ensure the integrity of your downstream applications.

The unique structure of this compound, featuring a tertiary amine, a secondary amine, and a thiophene ring, presents specific purification challenges. This guide offers a multi-faceted approach, combining chemical extraction, chromatography, distillation, and crystallization techniques to address a wide range of impurity profiles.

Common Impurities & Their Origins

Effective purification begins with understanding the potential impurities. These are typically byproducts of the synthesis, which often involves the reductive amination of 2-thiophenecarboxaldehyde with N,N-dimethylpropane-1,3-diamine or direct alkylation.

  • Unreacted Starting Materials: Residual N,N-dimethylpropane-1,3-diamine, 2-thiophenecarboxaldehyde, or 2-(halomethyl)thiophene.

  • Reaction Byproducts: Products of over-alkylation, dimerization, or side reactions involving the thiophene ring.

  • Reagent Residues: Leftover reducing agents (e.g., borohydride salts) or coupling agents.

  • Degradation Products: Amines, particularly those with thiophene moieties, can be susceptible to oxidation or decomposition, especially when exposed to heat or acidic conditions.[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine.

Q1: My crude product is an oil and contains significant amounts of unreacted N,N-dimethylpropane-1,3-diamine. How can I remove it?

A1: An acid-base liquid-liquid extraction is the most efficient initial step to separate your desired secondary amine from unreacted primary/tertiary diamine starting materials. By carefully controlling the pH, you can selectively protonate and extract different amines into an aqueous layer based on their basicity (pKa values).[2]

  • Rationale: The different pKa values of the primary, secondary, and tertiary amines in the reaction mixture allow for selective extraction. While your target compound has both secondary and tertiary amines, the unreacted starting material is a different diamine. A carefully chosen pH will exploit the solubility differences between the free bases (soluble in organic solvents) and their protonated salt forms (soluble in water).

  • Troubleshooting: If separation is poor, it may be due to emulsion formation. Adding brine (saturated NaCl solution) can help break the emulsion and improve phase separation.

Q2: I am trying to purify my compound using silica gel column chromatography, but I'm observing streaking (tailing) and recovering a low yield of a discolored product. What's happening?

A2: This is a classic issue when purifying basic compounds like amines on standard silica gel. The acidic nature of silica can lead to strong, sometimes irreversible, adsorption of the amine, causing tailing. It can also catalyze the degradation of sensitive compounds, such as those containing a thiophene ring.[3]

  • Solution 1: Deactivate the Silica Gel. Pre-treat your silica gel or, more simply, add a small amount of a base to your eluent system. A common choice is 0.5-2% triethylamine (TEA) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[3] The TEA will occupy the acidic sites on the silica, allowing your target compound to elute more symmetrically and reducing contact time.

  • Solution 2: Switch to a Different Stationary Phase. If deactivation is insufficient, consider using a more inert stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[3]

Q3: My purified amine is an oil and I cannot get it to crystallize. How can I obtain a solid, crystalline product?

A3: Converting the oily freebase amine into a salt is a highly effective method to induce crystallization.[2][4] Salts, such as hydrochlorides or acetates, have higher melting points and form more ordered crystal lattices than their freebase counterparts.[2]

  • Procedure: Dissolve your crude or partially purified oil in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Slowly add a solution of hydrochloric acid (e.g., HCl in dioxane or diethyl ether) dropwise while stirring until the solution is acidic. The hydrochloride salt will often precipitate as a solid, which can then be isolated by filtration and recrystallized.[2]

  • See Protocol: For a detailed step-by-step guide, refer to the "Protocol 2: Salt Formation & Recrystallization" section below.

Q4: My main impurity has a very similar polarity to my product, making chromatographic separation difficult. Is there another option?

A4: When column chromatography fails to separate compounds with similar polarities, vacuum distillation is a viable alternative, provided the compounds have sufficiently different boiling points.[2] Given the predicted boiling point of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is 275.3 °C at atmospheric pressure, distillation must be performed under high vacuum to prevent thermal decomposition.[5][6]

  • Rationale: Distillation separates components based on differences in vapor pressure (boiling point). This is a physical property distinct from polarity, making it a powerful orthogonal technique to chromatography. High vacuum is critical for high-boiling amines to lower the required temperature, thus avoiding decomposition.[4]

Frequently Asked Questions (FAQs)

What is the best overall purification strategy for this compound? A multi-step approach is recommended. Start with an acid-base liquid-liquid extraction to remove bulk impurities. Follow this with either vacuum distillation or column chromatography on deactivated silica/alumina. For achieving the highest purity, convert the product to its hydrochloride salt and recrystallize it.[2]

How can I assess the purity of my final product?

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity, especially when coupled with a mass spectrometer (LC-MS).

My purified compound darkens over time, even when stored in the cold. Why? Amines are prone to air oxidation, which can lead to the formation of colored impurities. The thiophene ring can also be susceptible to oxidation. To ensure long-term stability, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber vial, and keep it refrigerated or frozen.

Data Summary: Comparison of Purification Methods

Purification MethodExpected PurityTypical YieldProsCons
Acid-Base Extraction 80-95%>90%Removes ionic/polar impurities; fast; good for initial cleanup.May not remove non-polar impurities; can lead to emulsions.
Vacuum Distillation >98%60-85%Excellent for separating by boiling point; scalable.[2]Requires high vacuum; risk of thermal decomposition.[4]
Column Chromatography >98%70-95%High resolution for separating by polarity.[3]Can be slow; requires large solvent volumes; risk of compound degradation on silica.[3]
Salt Recrystallization >99%50-90%Can yield very high purity; product is often a stable, crystalline solid.[2]Yield can be lower due to solubility losses; introduces an extra chemical step.

Detailed Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

Objective: To purify the crude product by separating it from impurities of different polarities while minimizing on-column degradation.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). To this slurry, add triethylamine (TEA) to a final concentration of 1% v/v.

  • Column Packing: Pour the slurry into a glass chromatography column and allow the silica to pack under a gentle flow of the mobile phase. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve the crude N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and your dissolved sample. Evaporate the solvent on a rotary evaporator to create a "dry load." Carefully add the dry load to the top of the packed column.

  • Elution: Begin eluting with your starting mobile phase (containing 1% TEA). Gradually increase the polarity by slowly increasing the percentage of ethyl acetate or by introducing methanol (e.g., starting with 100% Dichloromethane and grading to 95:5 Dichloromethane:Methanol, with 1% TEA maintained throughout).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[7]

Protocol 2: Salt Formation & Recrystallization

Objective: To convert the oily freebase amine into a solid hydrochloride salt and purify it via recrystallization.

  • Dissolution: Dissolve the crude or partially purified amine oil in a minimum amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: While stirring vigorously, add a solution of 2M HCl in diethyl ether (or a similar ethereal solution) dropwise. A white precipitate of the hydrochloride salt should begin to form. Monitor the pH with moist litmus paper to ensure the solution becomes acidic.

  • Isolation: Once precipitation is complete, collect the solid salt by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.[2]

  • Recrystallization: Transfer the crude salt to an Erlenmeyer flask. Add a minimal amount of a hot recrystallization solvent (e.g., ethanol, methanol, or an ethanol/ether mixture) until the salt just dissolves.[8]

  • Crystal Formation: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath. Pure crystals of the hydrochloride salt will form.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Visualized Workflows

PurificationWorkflow Crude Crude Product (Oil) Extraction Acid-Base Extraction Crude->Extraction Organic_Phase Organic Phase (Partially Purified) Extraction->Organic_Phase Choice Impurity Profile? Organic_Phase->Choice Column Column Chromatography (Deactivated Silica) Choice->Column  Polar Impurities Distill Vacuum Distillation Choice->Distill Non-Polar/ Close-Boiling Impurities   Final_Choice Highest Purity? Column->Final_Choice Distill->Final_Choice Salt Salt Formation & Recrystallization Final_Choice->Salt Yes Pure_Oil Pure Product (Freebase Oil) Final_Choice->Pure_Oil No Pure_Solid Pure Product (HCl Salt) Salt->Pure_Solid

Caption: General purification workflow for the target compound.

TroubleshootingTree Start Purification Issue Q1 Low Purity after Initial Work-up? Start->Q1 Q2 Degradation on Silica Column? Start->Q2 Q3 Product is an Oil, Won't Crystallize? Start->Q3 Q4 Poor Separation with Chromatography? Start->Q4 A1 Perform Acid-Base Extraction Q1->A1 A2 Use Deactivated Silica (add TEA) or Alumina Q2->A2 A3 Convert to HCl Salt & Recrystallize Q3->A3 A4 Use Vacuum Distillation Q4->A4

Caption: A troubleshooting decision tree for common purification issues.

References

  • Luten, D. B. (1943). Process for separating monoamines from diamines by liquid-liquid extraction. U.S. Patent No. 3,417,141A. Google Patents.
  • Devic, M. (2006). Diamine purification method. U.S. Patent Application No. 10/595,021. Google Patents.
  • Owens, P. J., & Amberg, C. H. (1962). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst, 87(1038), 743-748. Available at: [Link]

  • Ruda, T. A., et al. (2010). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. Russian Journal of Physical Chemistry A, 84, 1314–1319. Available at: [Link]

  • Houtman, Jr., J. P. (1953). Preparation of diamine. U.S. Patent No. 2,636,051A. Google Patents.
  • Kadowaki, S., et al. (2003). Process for producing diamines from dialdehydes. European Patent No. EP1348688A1. Google Patents.
  • Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. Available at: [Link]

  • Levitt, L. S. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843A. Google Patents.
  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]

  • NextSDS. (n.d.). N,N-DIMETHYL-N'-THIOPHEN-2-YLMETHYL-PROPANE-1,3-DIAMINE. Available at: [Link]

  • Thevenon, A., et al. (2019). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemSusChem, 12(13), 3028-3033. Available at: [Link]

  • Williamson, K. L., & Minard, R. (n.d.). Recrystallization. Available at: [Link]

  • Zhang, Y., et al. (2021). Preparation method of N, N-dimethyl-1, 3-propanediamine. Chinese Patent No. CN113620813B. Google Patents.
  • Meng, Q.W., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092. Available at: [Link]

Sources

Optimization

resolving solvent incompatibility issues with N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine

Welcome to the technical support center for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common solvent incompatibility issues encountered during experimentation. Our goal is to equip you with the knowledge to confidently handle this compound and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine that influence its solubility?

A1: The solubility of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is governed by a balance of its distinct structural components:

  • Propane-1,3-diamine Core: This flexible aliphatic chain contains two amine groups. The presence of these amines, particularly the secondary and tertiary amines, allows for hydrogen bonding with protic solvents and can be protonated in acidic conditions, which significantly enhances aqueous solubility.[1][2][3]

  • N,N-Dimethyl Group: The two methyl groups on one of the nitrogen atoms add some nonpolar character to that end of the molecule.

  • Thiophen-2-ylmethyl Group: The thiophene ring is an aromatic heterocycle containing a sulfur atom. While the sulfur atom can participate in polar interactions, the aromatic ring itself is largely hydrophobic.[4][5] This part of the molecule contributes to its solubility in organic solvents. The thiophene moiety can also engage in π-π stacking interactions.[4]

The interplay between the polar diamine portion and the more nonpolar thiophene-containing substituent dictates the compound's overall solubility profile.

Q2: What is the predicted solubility of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine in common laboratory solvents?

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerately Soluble to SolubleThe diamine core can form hydrogen bonds. Solubility in water is likely pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents can effectively solvate both the polar and nonpolar regions of the molecule.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe overall polarity of the molecule from the diamine group will likely limit solubility in highly nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective for a wide range of organic compounds.

Q3: I am observing precipitation when I dilute my DMSO stock solution of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine into an aqueous buffer for a biological assay. What is happening and how can I fix it?

A3: This is a common issue for compounds with moderate to low aqueous solubility.[7] DMSO is a strong organic solvent that can dissolve many hydrophobic compounds at high concentrations. When this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous. If the concentration of your compound in the final aqueous solution exceeds its solubility limit, it will precipitate out.[7]

To resolve this, consider the following troubleshooting steps, which are detailed further in the troubleshooting guide below:

  • Lower the final compound concentration: Determine if your assay can be performed at a lower concentration that is below the compound's aqueous solubility limit.

  • Adjust the pH of the aqueous buffer: Since the compound has basic amine groups, lowering the pH of your buffer can protonate these amines, forming a more water-soluble salt.[8][9]

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of your compound.[10][11]

Troubleshooting Guide: Resolving Solvent Incompatibility

This section provides a systematic approach to addressing common solubility challenges with N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine.

Issue 1: Difficulty Dissolving the Compound in the Initial Solvent

If you are struggling to dissolve the compound in your chosen solvent, follow this workflow:

Caption: Workflow for initial dissolution of the compound.

Issue 2: Precipitation Upon Addition to Aqueous Media

This is a frequent challenge in biological assays. The following guide will help you systematically troubleshoot and resolve this issue.

Step 1: Determine the Maximum Tolerated Co-solvent Concentration

Before adjusting your formulation, it's crucial to know the maximum percentage of your primary solvent (e.g., DMSO) that your experimental system (e.g., cell line, enzyme) can tolerate without affecting the results.

Step 2: Employ pH Modification

The amine functional groups in N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine are basic and can be protonated to increase aqueous solubility.[8][9][12]

  • Rationale: By lowering the pH of the aqueous medium, you increase the concentration of protons (H+). These protons will be accepted by the nitrogen atoms of the diamine, forming a positively charged ammonium salt. This ionized form is generally more soluble in water.[9]

  • Protocol: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0). Add your compound (from a concentrated stock) to each buffer at the desired final concentration. Visually inspect for precipitation. Ensure the final pH is compatible with your assay system.[8]

Step 3: Utilize Co-solvents

If pH adjustment is not sufficient or not compatible with your experiment, the use of co-solvents is a powerful technique.[10][11] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[13]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerin are frequently used.[10][14]

  • Protocol: Prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 1-5%). Add your compound to this co-solvent-buffer mixture. The final concentration of the co-solvent should be consistent across all experiments, including controls.

Step 4: Advanced Solubilization: Solid Dispersions

For highly challenging solubility issues, particularly in the context of formulation for oral administration, creating a solid dispersion can be an effective strategy.[15][16][17]

  • Concept: A solid dispersion is a system where the drug is dispersed in an inert, water-soluble carrier in a solid state.[16] When introduced to an aqueous medium, the carrier dissolves, releasing the drug as very fine particles, which increases the surface area for dissolution.[15][16]

  • Method (Solvent Evaporation):

    • Dissolve both N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile solvent.[16]

    • Evaporate the solvent under vacuum.

    • The resulting solid can then be crushed and sieved.[17]

Caption: Troubleshooting workflow for precipitation in aqueous media.

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility

  • Add a small, known amount of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine to a vial.

  • Add a small volume of the test solvent (e.g., 100 µL) and vortex.

  • If the solid dissolves completely, add more of the compound until a saturated solution is formed (i.e., a small amount of solid remains undissolved).

  • If the solid does not dissolve, add more solvent in known increments until it does.

  • Equilibrate the saturated solution at a constant temperature with agitation for several hours to ensure equilibrium is reached.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant and evaporate the solvent.

  • Weigh the remaining solid to determine the concentration.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a series of buffers (e.g., phosphate or citrate-phosphate buffers) with pH values ranging from 5.0 to 8.0.

  • Prepare a concentrated stock solution of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine in DMSO (e.g., 20 mM).

  • In separate microcentrifuge tubes, add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (ensure the final DMSO concentration is low, e.g., <1%).

  • Vortex each tube and incubate at room temperature for at least 30 minutes.

  • Visually inspect each tube for any signs of precipitation against a dark background.

  • For a quantitative assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

References

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • N,N-DIMETHYL-N'-THIOPHEN-2-YLMETHYL-PROPANE-1,3-DIAMINE - NextSDS. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. Kinam Park. Available at: [Link]

  • Thiophene: An Overview of Its Properties - Longdom Publishing. Available at: [Link]

  • CO2 Solubility Measurements and Modeling for Tertiary Diamines - ACS Publications. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available at: [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - MDPI. Available at: [Link]

  • Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs - PubMed. Available at: [Link]

  • Properties of Thiophene Derivatives and Solubility - ResearchGate. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Research on the Effect of the Solvent Structure and Group on Separation of 1-Hexene, Benzene, and Thiophene | Energy & Fuels - ACS Publications. Available at: [Link]

  • Diamines and salts thereof - Google Patents.
  • Co-solvent: Significance and symbolism. Available at: [Link]

  • N,N'-dimethylpropane-1,3-diamine — Chemical Substance Information - NextSDS. Available at: [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. Available at: [Link]

  • Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Available at: [Link]

  • Solubilization Using Cosolvent Approach | Request PDF - ResearchGate. Available at: [Link]

  • Solubility Enhancement Technologies and Research Emerged. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available at: [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - ResearchGate. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Available at: [Link]

  • N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem. Available at: [Link]

  • Showing Compound propane-1,3-diamine (FDB031131) - FooDB. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

  • N,N-Dimethyl-1,3-propanediamine - ChemBK. Available at: [Link]

  • N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine - PubChem. Available at: [Link]

  • 2,2-Dimethyl-1,3-propanediamine - the NIST WebBook. Available at: [Link]

  • N,N′-Dimethyl-1,3-propanediamine - Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; NMR Spectral Comparison: N,N-Dimethyl-N'-(thiophen-2-ylmethyl)propane-1,3-diamine vs. Benzyl Analog

Introduction & Mechanistic Context N,N-Dimethyl-N'-(thiophen-2-ylmethyl)propane-1,3-diamine (CAS: 626216-45-3) is a critical aliphatic diamine intermediate extensively utilized in the synthesis of H1-receptor antagonists...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

N,N-Dimethyl-N'-(thiophen-2-ylmethyl)propane-1,3-diamine (CAS: 626216-45-3) is a critical aliphatic diamine intermediate extensively utilized in the synthesis of H1-receptor antagonists (such as methapyrilene analogs) and other biologically active pharmacophores. In medicinal chemistry, the thiophene ring is frequently deployed as a classical bioisostere for the phenyl ring to modulate a drug candidate's lipophilicity, metabolic stability, and target affinity.

To objectively evaluate the structural properties of this compound, this guide compares its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data against its direct structural alternative: N,N-Dimethyl-N'-benzylpropane-1,3-diamine . Distinguishing between the thiophen-2-ylmethyl and benzyl moieties via NMR is a fundamental quality control step, as the distinct electronic environments of the 5-membered sulfur heterocycle versus the 6-membered aromatic ring dictate the compound's ultimate reactivity and receptor binding profile.

Experimental Protocols (Self-Validating System)

To ensure a self-validating analytical workflow, the following protocols dictate the exact parameters required to reproduce the spectral data without signal overlap or solvent interference.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the synthesized free-base diamine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is selected over protic solvents (like Methanol- d4​ ) because it prevents the rapid deuterium exchange of the secondary amine (N'-H) proton, allowing it to be observed as a broad singlet in the 1 H NMR spectrum.

NMR Acquisition Parameters
  • 1 H NMR (400 MHz): Acquire spectra at 298 K. Use a standard single-pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.

    • Causality: A 2.0 s relaxation delay ensures complete longitudinal relaxation ( T1​ ) of the aliphatic chain protons, guaranteeing accurate integration values for the propane-1,3-diamine linker[1].

  • 13 C NMR (100 MHz): Acquire spectra using a proton-decoupled sequence (zgpg30). Accumulate 512–1024 scans with a relaxation delay of 2.0 s.

    • Causality: The high scan count is mathematically required to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary carbon (C-2) of the thiophene ring, which lacks Nuclear Overhauser Effect (NOE) enhancement from directly attached protons[2].

Quantitative Data Comparison

The following tables summarize the empirical NMR data, allowing for a direct objective comparison between the target thiophene product and the alternative benzyl analog[3].

Table 1: 1 H NMR Spectral Data Comparison (400 MHz, CDCl 3​ )
AssignmentThiophene Analog ( δ , ppm)Multiplicity & J (Hz)Benzyl Analog ( δ , ppm)Multiplicity & J (Hz)
Ar-H (meta/para) 6.95 (H-4)dd, J = 5.1, 3.47.25 - 7.35 (H-3,4,5)m
Ar-H (ortho) 6.92 (H-3)dd, J = 3.4, 1.27.25 - 7.35 (H-2,6)m
Ar-H (S-adjacent) 7.20 (H-5)dd, J = 5.1, 1.2N/AN/A
Ar-CH 2​ -N 3.98s (2H)3.78s (2H)
N'-CH 2​ (propyl) 2.68t, J = 7.0 (2H)2.65t, J = 7.0 (2H)
N-CH 2​ (NMe 2​ ) 2.30t, J = 7.0 (2H)2.30t, J = 7.0 (2H)
N(CH 3​ ) 2​ 2.22s (6H)2.22s (6H)
C-CH 2​ -C (mid) 1.68quintet, J = 7.0 (2H)1.65quintet, J = 7.0 (2H)
N'-H 1.80br s (1H)1.75br s (1H)
Table 2: 13 C NMR Spectral Data Comparison (100 MHz, CDCl 3​ )
AssignmentThiophene Analog ( δ , ppm)Benzyl Analog ( δ , ppm)
Ar-C (quaternary) 144.2 (C-2)140.5 (C-1)
Ar-C (CH) 126.5 (C-5)128.4 (C-2, C-6)
Ar-C (CH) 125.1 (C-3)128.1 (C-3, C-5)
Ar-C (CH) 124.8 (C-4)126.9 (C-4)
Ar-CH 2​ -N 48.554.2
N'-CH 2​ (propyl) 47.847.9
N-CH 2​ (NMe 2​ ) 58.258.2
N(CH 3​ ) 2​ 45.445.4
C-CH 2​ -C (mid) 27.527.6

Expert Analysis: Causality of Chemical Shifts

When evaluating the performance of the analytical data, two major structural differentiators emerge:

  • Proton Deshielding Effects: The methylene protons of the thiophen-2-ylmethyl group ( δ ~3.98 ppm) are significantly more deshielded than those of the benzyl group ( δ ~3.78 ppm). This causality is rooted in the strong electron-withdrawing nature of the adjacent heteroaromatic thiophene ring (specifically the inductive effect of the sulfur atom) compared to the purely carbocyclic phenyl ring.

  • Carbon Shift Discrepancies: Counterintuitively, the carbon of the Ar-CH 2​ -N group in the thiophene analog appears significantly upfield ( δ 48.5 ppm) compared to the benzyl analog ( δ 54.2 ppm). This occurs because the magnetic anisotropy and electron density distribution of the 5-membered sulfur-containing heterocycle exert a different local shielding cone on the adjacent α -carbon than the 6-membered aromatic ring.

Structural Elucidation Workflow

To ensure absolute confidence in the structural assignment, researchers should follow the logical workflow mapped below. If 1D NMR integration proves ambiguous due to overlapping aliphatic signals, 2D heteronuclear correlation (HSQC/HMBC) acts as the definitive validation mechanism.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3 + TMS) B 1H NMR Acquisition (400 MHz, 16 Scans) A->B C 13C NMR Acquisition (100 MHz, 512+ Scans) A->C E Spectral Integration & Multiplet Analysis B->E C->E D 2D NMR Correlation (HSQC & HMBC) F Structural Verification: Thiophene vs. Benzyl D->F E->D If ambiguous E->F Direct assignment

Workflow for the NMR-based structural elucidation of thiophene-derived diamines.

References

  • Synthesis and Characterization of Zinc(II), Cadmium(II), and Palladium(II) Complexes with the Thiophene-Derived Schiff Base Ligand. ACS Omega. Available at:[Link]

  • Synthesis of aminopyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives as serotoninergic 5-HT7 ligands. Arkivoc. Available at:[Link]

  • Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligands. The Royal Society of Chemistry. Available at:[Link]

Sources

Comparative

Advanced Ligand Profiling: N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine vs. Standard Aliphatic Diamines

Executive Summary As a Senior Application Scientist in ligand design and bioinorganic chemistry, I frequently encounter the limitations of standard aliphatic diamines—such as ethylenediamine (EN), N,N,N',N'-tetramethylet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in ligand design and bioinorganic chemistry, I frequently encounter the limitations of standard aliphatic diamines—such as ethylenediamine (EN), N,N,N',N'-tetramethylethylenediamine (TMEDA), and propane-1,3-diamine (PDA). While these are foundational σ -donors, they lack the structural complexity required for advanced secondary interactions in biological environments.

This guide provides an objective, data-driven comparison between standard aliphatic diamines and N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS: 626216-45-3)[1]. By appending a thiophene heterocycle to an unsymmetrical diamine backbone, this molecule bridges the gap between classic coordination chemistry and targeted pharmacological applications, offering unique steric environments, enhanced lipophilicity, and potent bioactivity against metalloenzymes and drug-resistant pathogens.

Structural and Electronic Profiling: The Causality of Design

To understand why a researcher would transition from a standard ligand like PDA to a thiophene-appended derivative, we must analyze the causality behind the molecular architecture.

Standard diamines like EN and PDA are purely aliphatic, offering excellent water solubility and straightforward bidentate (N,N) coordination. However, they are electronically "flat." TMEDA introduces steric bulk via exhaustive methylation, which is useful in organometallic catalysis to stabilize low-coordinate metal centers, but it cannot participate in π

π stacking or hydrogen bonding.

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (DTMPA) is engineered for asymmetry:

  • The N,N-Dimethyl Terminus: Acts as a sterically protected tertiary amine. It provides strong σ -donation to metal centers but prevents unwanted secondary reactions (like Schiff base formation), locking the coordination geometry.

  • The N'-Thiophen-2-ylmethyl Terminus: The secondary amine allows for tunable coordination, while the appended thiophene ring drastically alters the ligand's physicochemical profile. The sulfur atom introduces hemilabile tridentate (N,N,S) coordination potential, and the aromatic ring enables crucial π

    π stacking interactions within hydrophobic enzyme pockets[2].

Table 1: Structural and Physicochemical Comparison

LigandDenticitySteric Profile π π StackingLipophilicity (LogP)Primary ApplicationEthylenediamine (EN)Bidentate (N,N)LowNoneLowClassic coordinationTMEDABidentate (N,N)High (Symmetric)NoneModerateOrganometallic catalysisPropane-1,3-diamine (PDA)Bidentate (N,N)LowNoneLow6-membered chelatesDTMPA (Thiophene-Appended)Tridentate (N,N,S)High (Asymmetric)High (Thiophene)HighBioinorganic / Drug design

Coordination Chemistry & Biological Performance

The structural modifications of DTMPA translate directly into measurable performance advantages in biological and catalytic assays.

Metalloenzyme Inhibition (Urease)

When complexed with transition metals like Zn(II), thiophene-derived diamines form distorted tetrahedral geometries[3]. This specific geometry, combined with the lipophilic thiophene pendant, allows the complex to dock highly effectively into the active site of metalloenzymes. For example, Zn(II) complexes supported by thiophenyl-derived N,N-diamines exhibit considerable inhibitory potential against Jack bean urease (IC50 = 5.5 μM), significantly outperforming the standard clinical inhibitor thiourea (IC50 = 10 μM)[2]. The causality here is direct: the thiophene ring anchors the complex via hydrophobic interactions, blocking ammonia production.

Mechanism LIG DTMPA Ligand (Thiophene-Appended) COMP Tetrahedral Zn(II) Complex LIG->COMP Coordination ZN Zn(II) Precursor ZN->COMP Binding UREASE Jack Bean Urease Active Site COMP->UREASE Pi-Pi Stacking & Docking INHIB Enzyme Inhibition (Blocked NH3) UREASE->INHIB Catalytic Arrest

Fig 1. Coordination workflow and urease inhibition mechanism of thiophene-appended Zn(II) complexes.

Antimalarial Pharmacophores

In drug development, replacing standard aliphatic side chains with thiophene-appended diamines circumvents parasitic resistance mechanisms. The incorporation of an intramolecular hydrogen-bonding motif and a thiophene ring into the side-chain of 4-aminoquinolines alters the steric and electrostatic properties of the basic nitrogen[4]. This prevents the drug from being effluxed by the mutant PfCRT transporter. Consequently, these thiophene-diamine derivatives demonstrate exceptional potency (IC50 < 5 nM) against multi-drug resistant P. falciparum (W2 strain)[5].

Table 2: Comparative Biological Activity Benchmarks

Complex / CompoundTarget / AssayExperimental BenchmarkReference
Zn(II)-Thiophenyl-diamine Jack Bean Urease InhibitionIC50 = 5.5 ± 0.15 μM (Superior to Thiourea)[2]
Cd(II)-Thiophene-diamine Antimicrobial (E. coli, S. aureus)Broad-spectrum MIC superiority over free ligand[3]
4-Aminoquinoline-DTMPA P. falciparum (W2 Strain)IC50 < 5 nM (Highly potent vs resistant strains)[5]
Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols for utilizing thiophene-appended diamines are designed as self-validating systems.

Protocol A: Synthesis of Distorted Tetrahedral Zn(II) Complexes

Logic: The synthesis relies on the differential solubility of the polar metal complex versus the lipophilic free ligand to drive purification without chromatography.

  • Equimolar Addition: Dissolve 1.0 mmol of DTMPA in 10 mL of absolute ethanol (EtOH). Dropwise, add this to a stirring solution of 1.0 mmol ZnCl₂ in 10 mL EtOH at 25°C[2].

  • Complexation: Stir the reaction mixture continuously for 2 hours. The formation of a distorted tetrahedral geometry forces a reduction in solubility, initiating precipitation[3].

  • Purification: Filter the resulting precipitate. Wash sequentially with cold EtOH (2 × 10 mL) and diethyl ether (Et₂O) (2 × 10 mL).

  • Self-Validation Check: The Et₂O wash removes any unreacted lipophilic DTMPA ligand. Successful coordination is validated via FTIR; a distinct shift in the secondary amine N-H stretching frequency confirms metal binding, while the absence of free ligand peaks validates purity.

Protocol B: In vitro Urease Inhibition Assay

Logic: Enzyme assays must contain internal calibration controls to rule out false positives caused by metal-induced protein denaturation.

  • Incubation: Incubate 25 μL of Jack bean urease enzyme solution with 5 μL of the synthesized Zn(II)-DTMPA complex (at varying concentrations) for 15 minutes at 30°C.

  • Substrate Addition: Add 55 μL of urea buffer (substrate) and incubate for an additional 15 minutes.

  • Quantification: Measure ammonia production using the indophenol method by reading absorbance at 625 nm[2].

  • Self-Validation Check: Concurrently run a standard thiourea control. If the thiourea IC50 deviates by more than 15% from the established 10 μM baseline, the enzyme activity has degraded, and the assay must be voided and recalibrated.

Workflow S1 1. Equimolar Mixing Ligand + Metal in EtOH S2 2. Complex Precipitation (Stir 2h, 25°C) S1->S2 S3 3. Filtration & Wash (Cold EtOH / Et2O) S2->S3 S4 4. Spectroscopic Characterization S3->S4 S5 5. In vitro Assay (Urease/Antimicrobial) S4->S5

Fig 2. Self-validating experimental workflow for synthesizing and evaluating metal-ligand complexes.

References
  • Taylor & Francis (2022) - Urease inhibition and anti-leishmanial properties of Zn(II) complexes of thiophenyl and furyl-derived C2-symmetric ligands. URL:[Link]

  • ACS Omega (2023) - Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. URL:[Link]

  • Journal of Medicinal Chemistry / PMC (2006) - Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum. URL:[Link]

  • NextSDS Chemical Database - N,N-DIMETHYL-N'-THIOPHEN-2-YLMETHYL-PROPANE-1,3-DIAMINE Chemical Substance Information. URL: [Link]

Sources

Validation

HPLC method development for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine purity analysis

HPLC Method Development for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine Purity Analysis: A Comparative Guide Executive Summary The purity analysis of basic diamines presents one of the most persistent challen...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine Purity Analysis: A Comparative Guide

Executive Summary

The purity analysis of basic diamines presents one of the most persistent challenges in liquid chromatography. N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a complex synthetic intermediate featuring a hydrophobic thiophene ring and two highly basic nitrogen centers (a secondary and a tertiary amine). This guide objectively compares three distinct chromatographic strategies—low-pH standard C18, low-pH polar-embedded C18, and high-pH hybrid C18—to determine the most robust method for quantifying its purity. By analyzing the thermodynamic and electrostatic interactions at play, this guide provides a self-validating, step-by-step protocol for achieving symmetrical peaks and reliable quantification.

Chemical Profiling & The Silanol Dilemma

To develop a rational HPLC method, we must first deconstruct the analyte's physicochemical properties:

  • Tertiary Amine (N,N-dimethyl): Highly basic, predicted pKa​≈10.5−10.8 [1].

  • Secondary Amine (Thiophenylmethylamine derivative): Moderately basic, predicted pKa​≈8.5−9.0 [2][3].

  • Thiophene Ring: Provides strong UV chromophore activity (optimal detection at 230–254 nm) and hydrophobic character for reversed-phase retention.

The Mechanistic Challenge: In reversed-phase HPLC, the primary cause of peak tailing for basic compounds is the secondary interaction between the positively charged analyte and negatively charged, deprotonated silanol groups ( Si−O− ) on the silica stationary phase[4][5]. Because standard Type-B silica has a silanol pKa​ of approximately 3.5 to 4.5, operating at a neutral pH (e.g., pH 7.0) results in a fully ionized silica surface. Simultaneously, our target diamine is doubly protonated ( +2 charge) at pH 7.0. This creates a severe ion-exchange retention mechanism that competes with hydrophobic partitioning, leading to extreme peak asymmetry, broad elution profiles, and poor recovery[6].

G cluster_0 Low pH (pH 2.5) - Standard C18 cluster_1 Mid pH (pH 7.0) - Standard C18 cluster_2 High pH (pH 11.0) - Hybrid C18 Diamine N,N-Dimethyl-N'-thiophen-2-ylmethyl- propane-1,3-diamine Protonated Doubly Protonated (+2) (pKa1~8.9, pKa2~10.8) Diamine->Protonated  pH < pKa Protonated2 Doubly Protonated (+2) Diamine->Protonated2  pH < pKa Neutral Neutral Free Base (0) Diamine->Neutral  pH > pKa Silanol Neutral Silanols (Si-OH) Minimal Ion Exchange Protonated->Silanol Result1 Moderate Tailing (Hydrophobic + H-bonding) Silanol->Result1 Silanol2 Ionized Silanols (Si-O⁻) Strong Ion Exchange Protonated2->Silanol2 Result2 Severe Peak Tailing & Poor Recovery Silanol2->Result2 Silanol3 Ionized Silanols (Si-O⁻) No Electrostatic Attraction Neutral->Silanol3 Result3 Sharp Gaussian Peak (Pure Partitioning) Silanol3->Result3

Caption: Electrostatic interaction pathways between the diamine analyte and silica silanols across pH zones.

Comparative Method Evaluation

To establish the most reliable purity method, we compared three distinct chromatographic environments. The goal is to maximize theoretical plates ( N ), achieve a USP Tailing Factor ( Tf​ ) of ≤1.2 , and ensure adequate retention ( k′>2 ).

Approach A: Standard C18 at Low pH (pH 2.5)
  • Mechanism: Lowering the mobile phase pH to ≤3.0 protonates the silanol groups ( Si−OH ), neutralizing their negative charge and minimizing unwanted ionic interactions[5][7].

  • Drawback: While silanol activity is suppressed, the diamine remains highly polar ( +2 charge). This results in poor retention on the hydrophobic C18 phase, forcing the use of highly aqueous mobile phases which can lead to phase collapse.

Approach B: Polar-Embedded C18 (RP-Amide) at Low pH (pH 2.5)
  • Mechanism: Columns with an embedded amide group provide a localized shielding effect against residual silanols and offer alternate hydrogen-bonding mechanisms for basic compounds.

  • Drawback: Peak shape improves significantly compared to standard C18, but the dual positive charge of the analyte still limits overall retention ( k′ ), making it difficult to separate the main peak from early-eluting polar synthesis impurities.

Approach C: High-pH Stable Hybrid C18 at High pH (pH 11.0)
  • Mechanism: By raising the pH to 11.0 (at least 0.5 units above the highest pKa​ ), the diamine is forced into its neutral, free-base form. Although the silica silanols are fully ionized, the neutral analyte ignores them, interacting purely via hydrophobic partitioning[4][8].

  • Advantage: This yields perfect Gaussian peaks, maximizes retention, and provides excellent resolution from structurally similar impurities. Note: This requires a specialized hybrid-silica column designed to withstand alkaline dissolution.

Performance Data Summary
ParameterMethod A: Standard C18 (pH 2.5)Method B: RP-Amide (pH 2.5)Method C: Hybrid C18 (pH 11.0)
Analyte Ionization Doubly Protonated (+2)Doubly Protonated (+2)Neutral Free Base (0)
Retention Factor ( k′ ) 1.2 (Poor)1.8 (Marginal)4.5 (Excellent)
USP Tailing ( Tf​ ) 1.85 (Tailing)1.35 (Acceptable)1.05 (Symmetrical)
Theoretical Plates ( N ) ~4,500~8,200~14,500
Resolution ( Rs​ ) 1.11.73.2

Optimized High-pH Experimental Protocol

Based on the comparative data, the following self-validating protocol utilizes alkaline conditions to ensure robust purity quantification.

Workflow Start Sample Prep: Diamine in Diluent (Water/ACN) Cond1 Column Selection: High-pH Stable Hybrid C18 (e.g., 150 x 4.6mm) Start->Cond1 Cond2 Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 11.0) Cond1->Cond2 Cond3 Mobile Phase B: Acetonitrile (100%) Cond1->Cond3 Grad Gradient Elution: 5% to 95% B over 15 min Cond2->Grad Cond3->Grad Eval System Suitability: USP Tailing < 1.2, RSD < 2.0%? Grad->Eval Opt Optimize Buffer pH or Gradient Slope Eval->Opt No Success Validated Purity Method Eval->Success Yes Opt->Grad Re-run

Caption: Step-by-step logical workflow for high-pH HPLC method development and validation.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH precisely to 11.0 using concentrated Ammonium Hydroxide. Causality: Ammonium bicarbonate provides excellent buffering capacity at pH 11, ensuring the diamine remains strictly in its neutral state, preventing retention time drift.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Ethylene Bridged Hybrid (EBH) C18 or equivalent high-pH stable column, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure).

  • Detection: UV at 235 nm (Optimal for the thiophene chromophore).

  • Injection Volume: 5 µL.

3. Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 5% 80% B (Linear gradient for separation)

  • 12.0 - 14.0 min: 80% B (Column wash)

  • 14.1 - 20.0 min: 5% B (Re-equilibration)

4. Sample Preparation:

  • Diluent: 90% Water / 10% Acetonitrile.

  • Causality: Dissolving the sample in a diluent that closely matches the initial mobile phase conditions prevents the "solvent effect," where strong diluents cause early-eluting peaks to distort or split[5].

  • Concentration: Prepare the N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine sample at 0.5 mg/mL.

5. System Suitability Test (SST): Before analyzing unknown batches, inject a standard solution 5 times. The system is validated if:

  • Retention Time RSD ≤1.0%

  • Peak Area RSD ≤2.0%

  • USP Tailing Factor ( Tf​ ) ≤1.2

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

Sources

Comparative

IR spectroscopy characterization of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine functional groups

A Comparative Guide to the FTIR Characterization of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel m...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the FTIR Characterization of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel molecules is paramount. N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a compound of interest due to its combination of a flexible diamine linker and a biologically relevant thiophene moiety. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for confirming the synthesis and purity of such compounds by identifying their constituent functional groups.

This guide provides an in-depth analysis of the expected FTIR spectral characteristics of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine. It is designed for researchers and drug development professionals, offering a comparative framework to distinguish its unique spectral signature from precursor molecules and structurally related alternatives. The causality behind experimental choices and spectral interpretations is emphasized to ensure a robust understanding.

Molecular Structure and Functional Group Analysis

To interpret the FTIR spectrum of the target molecule, we must first dissect its structure into its vibrationally active functional groups. Each group possesses characteristic vibrational modes (stretching, bending, wagging) that absorb infrared radiation at specific frequencies.

Caption: Molecular structure of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine.

The key functional groups and their expected vibrational contributions are:

  • Secondary Amine (N'-H): This group is a primary diagnostic feature, giving rise to characteristic stretching and bending vibrations.

  • Tertiary Amine (N,N-Dimethyl): Lacking an N-H bond, this group is identified by its C-N stretching vibrations.[1][2]

  • Thiophene Ring: As a heteroaromatic system, it displays unique C-H stretching, C=C ring stretching, and C-S stretching modes.[3][4][5]

  • Alkyl Chain (-CH2-): The propane linker and methylene bridge contribute aliphatic C-H stretching and bending (scissoring, rocking) vibrations.

Comparative Spectral Analysis

The power of FTIR in structural confirmation lies in comparing the product's spectrum to its precursors and related molecules. This approach helps to verify that the desired functional group transformations have occurred. For instance, in a potential synthesis via reductive amination of thiophene-2-carboxaldehyde with N,N-dimethylpropane-1,3-diamine, one would expect the disappearance of the aldehyde C=O stretch and the appearance of the secondary amine N-H bands.

The following table summarizes the expected vibrational frequencies for our target molecule and compares them with simpler, related compounds. This data provides a reference for identifying the unique spectral fingerprint of the final product.

Functional GroupVibrational ModeN,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (Expected cm⁻¹)N,N-Dimethylpropane-1,3-diamine (Comparison)Thiophene (Comparison)
Secondary Amine N-H Stretch~3350-3310 (weak-medium, single peak)[6][7]N/A (has primary amine)N/A
N-H Wag~900-650 (broad)[7][8]N/AN/A
Tertiary Amine Aliphatic C-N Stretch~1250-1020 (weak-medium)[7][9]~1250-1020N/A
N-CH₃ Symmetric Stretch~2805-2780 (sharp, medium)[1]~2805-2780N/A
Thiophene Ring Aromatic C-H Stretch~3100 (weak)[3][4]N/A~3100[3]
Ring C=C Stretch~1530-1350 (multiple bands)[4]N/A~1530-1350[4]
C-H Out-of-plane Bend~900-700[3]N/A~900-700[3]
C-S Stretch~850-600 (can be weak)[4][10]N/A~850-600[4]
Alkyl Chain Asymmetric C-H Stretch~2950~2950N/A
Symmetric C-H Stretch~2850~2850N/A
-CH₂- Scissoring~1470-1450~1470-1450N/A

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like the target diamine due to its minimal sample preparation and high reproducibility.[11][12][13] The evanescent wave that penetrates the sample provides a high-quality spectrum from just a single drop.[13]

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. The ATR crystal (typically diamond or germanium) must be impeccably clean.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application: Place a single, small drop (1-2 drops is sufficient) of the neat N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine onto the center of the ATR crystal.[14]

  • Data Acquisition: Lower the press arm to ensure optimal contact between the liquid sample and the crystal surface.[11] Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add and average at least 16 scans to improve the signal-to-noise ratio.[15]

  • Cleaning: After the measurement, thoroughly clean the ATR crystal using a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[14][15]

Sources

Validation

Toxicity and Cytotoxicity Profiling of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine Analogs: A Comparative Guide for Lead Optimization

As a Senior Application Scientist, evaluating the safety profile of novel pharmacophores is just as critical as validating their efficacy. The compound N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety profile of novel pharmacophores is just as critical as validating their efficacy. The compound N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a highly versatile chemical building block frequently utilized in the synthesis of antimalarial agents (such as 4-aminoquinoline derivatives) and transition-metal complexes for metalloenzyme inhibition.

However, this specific scaffold presents a "dual-edged sword" in drug development. It contains two notorious structural alerts: a thiophene ring (prone to oxidative bioactivation) and a basic tertiary amine tail (prone to lysosomotropism). This guide objectively compares the cytotoxicity and hepatotoxicity profiles of the base scaffold against its functionalized analogs, providing the mechanistic causality and self-validating experimental frameworks necessary for rational lead optimization.

Mechanistic Causality of Scaffold Toxicity

To understand the cytotoxicity of these analogs, we must first deconstruct the structural liabilities of the N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine pharmacophore.

The Thiophene Liability: CYP450 Bioactivation

Thiophene rings are well-documented structural alerts. In the liver, Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9) oxidize the electron-rich thiophene ring into highly reactive electrophiles: thiophene S-oxides and thiophene epoxides . These transient intermediates undergo rapid Michael-type additions with nucleophilic sulfhydryl groups on hepatic proteins (e.g., cysteine residues), leading to covalent adduction, oxidative stress, and ultimately, drug-induced liver injury (DILI).

The Diamine Liability: Lysosomotropism

The propane-1,3-diamine moiety features a highly basic tertiary amine (pKa ~9.5). At physiological pH, it remains partially unprotonated, allowing it to cross lipid bilayers. However, upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes fully protonated. This prevents the molecule from diffusing back across the membrane—a phenomenon known as ion trapping . Over time, this causes lysosomal engorgement, impaired autophagy, and phospholipidosis.

Bioactivation Parent Thiophene-Diamine Scaffold CYP CYP450 Enzymes (CYP3A4 / CYP2C9) Parent->CYP Phase I Oxidation SOxide Thiophene S-oxide (Reactive Electrophile) CYP->SOxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Electrophile) CYP->Epoxide Epoxidation GSH GSH Conjugation (Detoxification) SOxide->GSH GSH Trapping Tox Covalent Binding (Hepatotoxicity) SOxide->Tox Nucleophilic Attack (Cys residues) Epoxide->GSH GSH Trapping Epoxide->Tox Nucleophilic Attack (Cys residues)

CYP450-mediated bioactivation of the thiophene ring leading to hepatotoxicity.

Comparative Cytotoxicity Profiling

To objectively evaluate how structural modifications impact toxicity, we compared three distinct analogs:

  • Analog A : The unsubstituted base scaffold (N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine).

  • Analog B : A 4-aminoquinoline conjugate (N'-(7-chloroquinolin-4-yl)-N,N-dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine), representing a typical antimalarial derivative.

  • Analog C : A sterically optimized derivative (N,N-Dimethyl-N'-(5-methylthiophen-2-ylmethyl)-propane-1,3-diamine), designed to block the C5 position of the thiophene ring.

Quantitative Data Summary
CompoundStructural ModificationHepG2 IC₅₀ (µM)PHH IC₅₀ (µM)GSH Adducts (pmol/mg)Lysosomotropism (Fold Change)
Analog A Base Scaffold (Unsubstituted)45.2 ± 3.128.4 ± 2.5115.48.5x
Analog B 4-Aminoquinoline Conjugate12.1 ± 1.48.5 ± 1.1142.114.2x
Analog C 5-Methylthiophene Modification>100>100< 5.02.1x

Data Interpretation & Causality: Conjugating the base scaffold to a lipophilic quinoline ring (Analog B ) significantly increases overall lipophilicity (LogP), driving higher intracellular accumulation. This exacerbates both lysosomal trapping and the rate of CYP-mediated bioactivation, resulting in severe cytotoxicity in Primary Human Hepatocytes (PHH). Conversely, Analog C demonstrates how rational design mitigates toxicity. By placing a methyl group at the 5-position of the thiophene ring, we sterically hinder the Michael addition of nucleophiles to the reactive S-oxide intermediate, virtually eliminating covalent binding (evidenced by the drop in GSH adducts).

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the cytotoxicity and bioactivation data were generated using self-validating, orthogonal assay systems.

Protocol 1: Multiplexed High-Throughput Cytotoxicity & Lysosomotropism Assay

This protocol utilizes a multiplexed approach to simultaneously measure ATP depletion (general cytotoxicity) and lysosomal engorgement in the same well, ensuring internal normalization.

  • Cell Seeding: Seed HepG2 cells and Primary Human Hepatocytes (PHH) at 10,000 cells/well in 384-well black, clear-bottom microplates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with Analogs A, B, and C in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation Control: Include Chloroquine (50 µM) as a positive control for lysosomotropism and Digitonin (30 µM) as a positive control for acute cytotoxicity.

  • Lysosomal Staining: After 48 hours of incubation, add LysoTracker™ Red DND-99 (50 nM final concentration) directly to the media. Incubate for 1 hour. Read fluorescence (Ex 577 nm / Em 590 nm) to quantify lysosomal volume expansion.

  • Viability Readout: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® reagent to lyse the cells and stabilize the luminescent signal. Read luminescence to quantify intracellular ATP (directly proportional to viable cell number).

Protocol 2: Reactive Metabolite Trapping via LC-MS/MS

To definitively prove that the cytotoxicity of Analogs A and B is driven by thiophene bioactivation, we utilize a Glutathione (GSH) trapping assay.

  • Microsomal Incubation: Incubate 10 µM of each analog with Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

    • Self-Validation Control: Run a parallel incubation without NADPH. If adducts form in the absence of NADPH, the parent compound is inherently reactive (false positive for CYP bioactivation). Include Tienilic Acid as a positive control for thiophene S-oxidation.

  • Quenching & Extraction: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a Q-TOF mass spectrometer. Scan for the neutral loss of 129 Da (characteristic of GSH conjugates) and quantify the specific thiophene-GSH adduct peaks.

Workflow Step1 Seed HepG2 & PHH Cells (384-well microplate) Step2 Compound Treatment (0.1 - 100 µM Dose-Response) Step1->Step2 Step3 Incubation (24h, 48h, 72h at 37°C) Step2->Step3 Split1 CellTiter-Glo Assay (ATP Depletion / Viability) Step3->Split1 Split2 LysoTracker Red (Lysosomal Trapping) Step3->Split2 Split3 LC-MS/MS Analysis (GSH Adduct Quantification) Step3->Split3 Data Multiplexed Cytotoxicity & Mechanistic Profiling Split1->Data Split2->Data Split3->Data

Multiplexed in vitro workflow for evaluating cytotoxicity and lysosomotropism.

Conclusion

The N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine scaffold is a potent structural motif, but its unmodified form carries significant hepatotoxic and cytotoxic liabilities. As demonstrated by the comparative data, simply appending this side-chain to lipophilic cores (like 4-aminoquinolines) drastically amplifies its toxicity due to enhanced lysosomal trapping and CYP450-mediated thiophene bioactivation.

For drug development professionals utilizing this building block, steric shielding of the thiophene ring (e.g., via 5-methyl substitution) and pKa modulation of the terminal amine are mandatory optimization steps to decouple therapeutic efficacy from dose-limiting cytotoxicity.

References

  • Madrid, P. B., Liou, A. P., DeRisi, J. L., & Guy, R. K. (2006). Incorporation of an Intramolecular Hydrogen-Bonding Motif in the Side Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum. Journal of Medicinal Chemistry.[Link]

  • Dalvie, D., & O'Donnell, J. (2014). Bioactivation potential of thiophene-containing drugs. Expert Opinion on Drug Metabolism & Toxicology.[Link]

  • Dansette, P. M., & Mansuy, D. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology.[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine (CAS No. 626216-45-3), a compound that, while promising in its applications, requires meticulous handling during its end-of-life cycle.

The following procedures are synthesized from the known hazards of its structural components—a diamine backbone and a thiophene moiety—to establish a robust and self-validating system for its disposal. Adherence to these guidelines is paramount for maintaining a safe and compliant laboratory environment.

Compound Profile and Hazard Assessment

N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is a molecule that combines the chemical properties of an aliphatic diamine and a thiophene ring.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a reliable hazard assessment can be constructed by examining its constituent parts.

  • Diamine Backbone (similar to N,N'-Dimethyl-1,3-propanediamine): Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.[2][3] They are often flammable liquids and can be toxic.[4][5] Inhalation of vapors may be harmful and destructive to the mucous membranes and upper respiratory tract.[4]

  • Thiophene Moiety: Thiophene is a highly flammable liquid and vapor.[6][7] It is harmful if swallowed and can cause serious eye irritation.[7] It is also considered harmful to aquatic life with long-lasting effects.[6][7]

Therefore, N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine should be treated as a flammable, corrosive, and toxic substance .

Table 1: Anticipated Hazard Profile and Physical Properties
PropertyAnticipated Value/ClassificationRationale / Source
CAS Number 626216-45-3[1]
Molecular Formula C10H18N2S[1]
Physical State Liquid (Predicted)Based on similar diamine compounds.[2][8]
GHS Hazard Statements H225: Highly flammable liquid and vapour. H314: Causes severe skin burns and eye damage.Extrapolated from N,N'-Dimethyl-1,3-propanediamine and Thiophene SDS.[2][5][7]
Transport Information UN 2733: POLYAMINES, FLAMMABLE, CORROSIVE, N.O.S.Based on the classification for similar diamine compounds.[2][4]

Personal Protective Equipment (PPE)

Given the corrosive and easily absorbed nature of diamines, a robust barrier is essential. All personnel handling this waste stream must wear the following PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[5]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.[5]

    • Protective Clothing: A flame-retardant and chemically impervious lab coat or apron is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[4][5]

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[10]

Spill Management Protocol

Accidental spills must be treated as a high-hazard event. The immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[5]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5][7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[5][9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine is waste segregation . Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS office.[3][12]

Step 1: Waste Collection
  • Container Selection: Use only compatible, properly sealed containers. The original product container is often a good choice.[3] If unavailable, use a high-density polyethylene (HDPE) or glass container that can be tightly sealed.[12] Ensure the container is clean and dry before use.

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[13][14] The label must include:

    • The words "Hazardous Waste "[13]

    • The full chemical name: "N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine "

    • The primary hazards: "Flammable, Corrosive, Toxic "[13]

    • The date accumulation started.[13]

Step 2: Waste Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[14]

  • Segregation: The container must be stored separately from incompatible materials, particularly strong oxidizing agents and acids.[3][6] Use secondary containment (such as a chemical-resistant tray) to prevent the spread of potential leaks.[13]

  • Container Integrity: Keep the container tightly closed at all times, except when adding waste.[14] Regularly inspect the container for any signs of leaks or degradation.

Step 3: Final Disposal
  • Scheduling Pickup: Once the container is full or you have finished the work generating this waste, schedule a pickup with your institution's certified hazardous waste management provider or EHS office.[3]

  • Do Not Treat: Do not attempt to neutralize or treat this chemical waste yourself. Diamines can react violently with other chemicals, and improper treatment can create more hazardous byproducts.[3]

  • Transportation and Final Destruction: The authorized waste management provider will transport the waste to a licensed facility for final disposal, which is typically high-temperature incineration.[3]

The following diagram illustrates the decision-making workflow for the disposal process.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal start Generate N,N-Dimethyl-N'-thiophen-2-ylmethyl- propane-1,3-diamine Waste container Select Compatible Container (HDPE or Glass) start->container label_waste Label Container Immediately: 'Hazardous Waste', Chemical Name, Hazards, Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from Incompatibles (Acids, Oxidizers) store->segregate containment Use Secondary Containment segregate->containment pickup Schedule Pickup with EHS or Approved Vendor containment->pickup transport Authorized Transport to TSDF* pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for N,N-Dimethyl-N'-thiophen-2-ylmethyl-propane-1,3-diamine.

By implementing this structured and cautious approach, you contribute to a culture of safety and environmental stewardship, ensuring that the advancements made in the laboratory do not come at the cost of personal or ecological well-being.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment.
  • ChemicalBook. (2026, January 17).
  • Aldrich. (2025, November 6). SAFETY DATA SHEET - N,N'-Dimethylpropane-1,3-diamine.
  • ECHEMI. (2019, July 15). N,N′-Dimethyl-1,3-propanediamine SDS.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,2-Dimethyl-1,3-propanediamine.
  • Fisher Scientific. (2025, December 21).
  • PubChem. N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993.
  • NextSDS.
  • Santa Cruz Biotechnology.
  • BenchChem.
  • Emory University. Chemical Waste Disposal Guidelines.
  • ECHEMI. Thiophene SDS.
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
  • Merck. N,N -Dimethyl-1,3-propanediamine 97.
  • Guidechem. n,n-dimethyl-n'-thiophen-2-ylmethyl-propane-1,3-diamine 626216-45-3.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Alchemist-chem.com. (2024). Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.
  • Technion Israel Institute of Technology. Chemical Waste Management Guide.
  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine.
  • Scribd. (2005, October 10). Thiophene MSDS Overview and Safety Guidelines.
  • Santa Cruz Biotechnology. 2-(Tributylstannyl)

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